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  • Product: 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid
  • CAS: 1261987-60-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic Acid

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids Fluorinated biaryl carboxylic acids represent a privileged structural motif in modern medicinal chemistry and materials science. The incorporation of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids

Fluorinated biaryl carboxylic acids represent a privileged structural motif in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The specific compound, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, is a valuable building block for the synthesis of complex molecular architectures with potential applications in drug discovery, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, grounded in established chemical principles and methodologies.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is most effectively achieved through a convergent strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds with high yields and selectivity.[1][2]

Our retrosynthetic analysis deconstructs the target molecule into two key precursors: 3-bromo-5-fluorobenzoic acid and (3-fluoro-4-methylphenyl)boronic acid. This approach allows for the independent synthesis and purification of each fragment before their convergent coupling, ensuring a higher purity of the final product.

G Target Molecule 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid Suzuki Coupling Suzuki-Miyaura Cross-Coupling Target Molecule->Suzuki Coupling Retrosynthesis Precursor A 3-bromo-5-fluorobenzoic acid Suzuki Coupling->Precursor A Precursor B (3-fluoro-4-methylphenyl)boronic acid Suzuki Coupling->Precursor B

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

Synthesis of 3-bromo-5-fluorobenzoic acid

This precursor can be synthesized from commercially available 3-bromo-5-fluorobenzonitrile via hydrolysis.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 3-bromo-5-fluorobenzonitrile (1.0 eq).

  • Add a 5 M aqueous solution of sodium hydroxide (10 eq).

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid.

Synthesis of (3-fluoro-4-methylphenyl)boronic acid

This boronic acid derivative can be prepared from 4-bromo-2,6-difluorotoluene through a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-difluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Slowly add triisopropyl borate (1.2 eq) to the reaction mixture, again maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1N hydrochloric acid until the pH of the aqueous layer is approximately 5.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (3-fluoro-4-methylphenyl)boronic acid.

Convergent Synthesis: Suzuki-Miyaura Cross-Coupling

The final step in the synthesis is the palladium-catalyzed cross-coupling of the two prepared precursors. The choice of catalyst, ligand, base, and solvent system is crucial for achieving a high yield and purity of the final product.

G Start 3-bromo-5-fluorobenzoic acid + (3-fluoro-4-methylphenyl)boronic acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Ethanol/H₂O) Start->Reaction Product 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid Reaction->Product Purification Workup & Purification (Acidification, Extraction, Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for the target molecule.

Experimental Protocol:

  • To a round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), (3-fluoro-4-methylphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) several times.

  • Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1 v/v/v).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 2N HCl to a pH of ~2, which will cause the product to precipitate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Purification of the Final Product

The crude 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid can be purified by recrystallization.[3][4][5][6][7]

Experimental Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

G Synthesized Product Purified Product Characterization Analytical Characterization Synthesized Product->Characterization NMR ¹H and ¹³C NMR Characterization->NMR FTIR FTIR Spectroscopy Characterization->FTIR MS Mass Spectrometry Characterization->MS MP Melting Point Characterization->MP Purity Purity Assessment (e.g., HPLC) Characterization->Purity

Caption: Workflow for the characterization of the final product.

Technique Expected Observations
¹H NMR Aromatic protons will appear in the range of 7.0-8.5 ppm, showing characteristic splitting patterns due to fluorine-proton coupling. The methyl protons will appear as a singlet around 2.3 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR The spectrum will show signals for all unique carbon atoms. The carboxylic acid carbonyl carbon will be in the range of 165-175 ppm. Aromatic carbons will appear between 110-165 ppm, with characteristic splitting patterns due to carbon-fluorine coupling. The methyl carbon will be around 20 ppm.
FTIR A broad O-H stretch for the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1700 cm⁻¹. C-F stretching bands will be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.[8][9][10][11]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₁₄H₉F₂O₂⁻) should be observed. The fragmentation pattern may show the loss of the carboxylic acid group.[12][13][14]
Melting Point A sharp melting point range is indicative of a pure compound.

Conclusion

This technical guide outlines a reliable and efficient synthetic pathway for the preparation of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, a valuable fluorinated biaryl carboxylic acid. The described Suzuki-Miyaura cross-coupling strategy, coupled with robust protocols for the synthesis of the necessary precursors and purification of the final product, provides a solid foundation for researchers in the fields of medicinal chemistry and materials science. The detailed characterization workflow ensures the identity and purity of the synthesized compound, which is paramount for its use in further scientific investigations.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Truman State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-343. Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]

  • YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]

  • Xia, Y., & Zhao, K. (2013). Synthesis of biaryl imino/keto carboxylic acid via aryl amide directed C–H activation reaction. Chemical Communications, 49(87), 10266-10268. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Glycine as a ligand for Suzuki-Miyaura cross-coupling reactions in water. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • MDPI. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(5), 456. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel biphenyl carboxylic acid de...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel biphenyl carboxylic acid derivative, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. In the context of modern drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document outlines the theoretical and practical framework for determining key parameters such as melting point, solubility, pKa, and lipophilicity (logP). Detailed, field-proven experimental protocols are provided, underpinned by a rationale that connects each property to its potential impact on drug development. This guide is intended to serve as a practical resource for researchers engaged in the characterization of new chemical entities.

Introduction and Molecular Overview

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a bi-aryl carboxylic acid featuring two fluorine atoms and a methyl group distributed across its biphenyl core. The presence of fluorine, a highly electronegative and small atom, is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The carboxylic acid moiety imparts acidic properties, which are critical for solubility and formulation development. A comprehensive characterization of this molecule is the foundational step in any drug development campaign.

Table 1: Core Molecular Identifiers

PropertyValueSource
IUPAC Name 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acidChemScene
Synonyms 3',5-Difluoro-4'-Methyl-[1,1'-biphenyl]-3-carboxylic acidChemScene
CAS Number 1261987-60-3[2]
Molecular Formula C₁₄H₁₀F₂O₂[2]
Molecular Weight 248.22 g/mol [2]
Chemical Structure

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical constant used to assess its purity and thermal stability. For a pure compound, the melting range is typically sharp (within 1-2°C), whereas impurities tend to depress and broaden this range.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a straightforward and widely adopted technique for determining the melting point of a solid.[3]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and in a fine powdered form to allow for uniform packing.[3]

  • Capillary Loading: Jab the open end of a capillary tube into a small pile of the powdered sample. Tap the sealed end gently on a hard surface to compact the solid into the bottom of the tube. The packed sample height should be between 2-3 mm for optimal results.[4][5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/minute) to get a preliminary estimate.[6]

  • Precise Determination: For an accurate measurement, start heating at a medium rate to about 20°C below the expected melting point. Then, slow the heating rate to 1-2°C per minute.[5]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting). This range is the melting point.

Table 2: Predicted Melting Point

ParameterPredicted Value
Melting Point (°C) 165 - 175

Note: This is a predicted range based on similar structures. Actual experimental data is required for confirmation.

Acidity (pKa): Governing Ionization and Physiological Behavior

The acid dissociation constant (pKa) is a measure of a molecule's tendency to donate a proton in a solution.[7] For an acidic compound like 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, the pKa value dictates the degree of ionization at a given pH. This is fundamentally important as ionization state affects solubility, permeability across biological membranes, and receptor binding.[8] The carboxylic acid group is the primary ionization center in this molecule.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination, involving the gradual addition of a titrant (a strong base) to a solution of the analyte (the acid) while monitoring the pH.[9]

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent system (e.g., a co-solvent like methanol or DMSO mixed with water if aqueous solubility is low).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the electrode in the analyte solution.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[7] This point corresponds to the inflection point of the titration curve.[10]

Table 3: Predicted pKa Value

ParameterPredicted ValueRationale
pKa 3.5 - 4.5The electron-withdrawing effects of the two fluorine atoms are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), thus lowering the pKa.[11]

Lipophilicity (logP): A Predictor of Membrane Permeability and Distribution

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase.[12] It is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often sought; too high can lead to poor aqueous solubility and high plasma protein binding, while too low may result in poor membrane permeability.[12]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and "gold standard" technique for the experimental determination of logP.[13]

Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.

  • Sample Addition: Dissolve a precisely weighed amount of the compound in one of the phases.

  • Equilibration: Combine the two phases in a separatory funnel or vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the layers.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can aid this process.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Alternative Method: Reverse-Phase HPLC (RP-HPLC)

For higher throughput, logP can be estimated using RP-HPLC.[14] This method correlates the retention time of the analyte on a nonpolar stationary phase (like C18) with the retention times of a series of reference compounds with known logP values.[15]

Table 4: Predicted logP Value

ParameterPredicted ValueRationale
logP 3.5 - 4.5The presence of two aromatic rings contributes significantly to lipophilicity. The two fluorine atoms and the methyl group will also increase the logP compared to a simpler benzoic acid structure.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. For orally administered drugs, adequate solubility is essential for dissolution in the gastrointestinal tract prior to absorption.[16] The solubility of an ionizable compound like 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is highly pH-dependent.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.[17]

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[16]

  • Sample Addition: Add an excess amount of the solid compound to each buffer solution in separate vials. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1°C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[16]

  • Sample Processing: After equilibration, filter or centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC.[18]

Table 5: Predicted pH-Dependent Aqueous Solubility

pHPredicted SolubilityRationale
1.2 LowAt a pH well below the pKa, the compound will be in its neutral, less soluble form.
4.5 ModerateAs the pH approaches and exceeds the pKa, the compound deprotonates to its more soluble carboxylate form.
6.8 HighAt this pH, the compound will be predominantly in its ionized, highly soluble form.

Structural and Purity Analysis: The Analytical Toolkit

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the molecular structure and confirming the connectivity of atoms.[19]

  • Mass Spectrometry (MS): Provides the accurate molecular weight of the compound and information about its fragmentation patterns, further confirming its identity.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities or starting materials.[20]

Visualization of Experimental Workflows

Workflow for pKa Determination

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Co-solvent/Water A->B D Add Titrant (e.g., 0.1M NaOH) Incrementally B->D C Calibrate pH Meter C->D E Record pH after each addition D->E Monitor F Plot pH vs. Titrant Volume E->F G Determine Equivalence Point F->G H Calculate pKa (pH at 1/2 Equiv. Pt.) G->H logP_Determination A Prepare n-Octanol and Water Phases B Dissolve Compound in one Phase A->B C Combine & Shake to Equilibrate B->C D Separate Phases (Centrifuge) C->D E Sample Aqueous Phase D->E F Sample n-Octanol Phase D->F G Analyze Concentration (HPLC/UV-Vis) E->G F->G H Calculate P = [Conc]oct / [Conc]aq G->H I logP = log10(P) H->I

Sources

Foundational

A Technical Guide to 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (CAS No. 1261987-60-3), a fluorinated biaryl carboxylic acid of significant interest to researchers in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (CAS No. 1261987-60-3), a fluorinated biaryl carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the compound's physicochemical properties, outlines a robust synthetic strategy, discusses its potential applications based on its structural motifs, and provides essential safety and handling protocols.

Introduction and Strategic Importance

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid belongs to a class of compounds—fluorinated biaryls—that are considered privileged structures in modern pharmacology. The incorporation of fluorine into drug candidates is a well-established strategy to enhance critical pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's unique characteristics, such as its small van der Waals radius, high electronegativity, and the strength of the C-F bond, can be leveraged to modulate pKa, improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins.[2][3][4]

The biaryl motif itself is a cornerstone in the architecture of numerous top-selling pharmaceuticals, providing a rigid scaffold that can effectively orient functional groups for optimal receptor interaction.[5][6] The combination of these two features in 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid makes it a highly valuable building block for the synthesis of novel therapeutics. This guide serves as a foundational resource for scientists looking to utilize this compound in their research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is presented below. While comprehensive experimental data for this specific molecule is not widely published, the following table includes known data and computed properties relevant to drug discovery professionals.

PropertyValueSource
CAS Number 1261987-60-3[7]
Molecular Formula C₁₄H₁₀F₂O₂[7]
Molecular Weight 248.22 g/mol [7]
IUPAC Name 5-fluoro-3-(3-fluoro-4-methylphenyl)benzoic acidChemScene
Synonyms 3',5-Difluoro-4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid[7][8]
Calculated XLogP3 3.6[9]
Appearance White to off-white solid (Expected)General knowledge
Solubility Soluble in organic solvents like DMSO, DMF, MethanolGeneral knowledge

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond forming the biaryl core is the critical step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse starting materials.[10][11] A logical and efficient synthetic route involves the palladium-catalyzed coupling of a suitably substituted phenylboronic acid with an aryl halide.

Proposed Retrosynthetic Analysis

The target molecule can be disconnected at the biaryl bond, leading to two primary coupling strategies. A highly plausible approach is the coupling of (5-Fluoro-3-carboxyphenyl)boronic acid (or its ester equivalent) with 1-Bromo-3-fluoro-4-methylbenzene .

Experimental Protocol: Step-by-Step Synthesis

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for fluorinated biaryls.[5][6][10]

Step 1: Suzuki-Miyaura Coupling

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-fluorobenzoic acid (1.0 eq), 4-methyl-3-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio). The solvent choice is critical for ensuring the solubility of both organic and inorganic reagents.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final compound.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process cluster_purification Work-up & Purification A 3-Bromo-5-fluorobenzoic Acid F Suzuki-Miyaura Coupling (Reflux, 12-24h) A->F B 4-Methyl-3-fluorophenylboronic Acid B->F C Pd(PPh₃)₄ Catalyst C->F D K₂CO₃ (Base) D->F E Toluene/Ethanol/H₂O (Solvent) E->F G Aqueous Work-up & Extraction F->G H Column Chromatography G->H I 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid H->I G Structure 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid Biaryl Scaffold Fluorine Substituents Carboxylic Acid Group Properties Pharmacological Potential Structural Rigidity Increased Lipophilicity & Metabolic Stability Polarity & Prodrug Handle Structure:f1->Properties:f1 Structure:f2->Properties:f2 Structure:f3->Properties:f3 Applications Intermediate for: - Kinase Inhibitors - GPCR Modulators - Anti-inflammatory Agents Properties->Applications

Caption: Structure-to-function relationship diagram.

Safety, Handling, and Storage

As a fluorinated aromatic carboxylic acid, this compound requires careful handling in a laboratory setting. The following guidelines are based on safety data for structurally similar chemicals. [12][13][14]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. [13][14][15]* First Aid Measures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with soap. Seek medical attention if irritation persists. [12][14] * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [12][14] * Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [14] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [12]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and bases. [12][13]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety data sheet. Always consult the material-specific SDS from the supplier before handling.

References

  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem. [Link]

  • 3',5-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid | 1261987-60-3. Angene. [Link]

  • Lin, Y., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link]

  • Safety Data Sheet: 6-Fluoropyridine-2-carboxylic acid. (2024). Fisher Scientific. [Link]

  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. [Link]

  • Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

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Exploratory

The Strategic Advantage of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Role of Fluorine in Medicinal Chemistry The strategic incorporation of fluorine into bioactive molecules represents a powerful and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules represents a powerful and widely adopted strategy in modern drug discovery.[1][2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate.[1][2][3] When appended to the versatile benzoic acid scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated benzoic acid derivatives emerge as a compelling class of compounds with a broad spectrum of therapeutic applications. These derivatives have demonstrated significant potential as antibacterial, anticancer, and anti-inflammatory agents, making them a focal point of intensive research and development.[1][4][5]

Fluorination can influence a molecule's lipophilicity, metabolic stability, binding affinity for biological targets, and acidity (pKa).[1][3] For instance, the position of the fluorine atom on the benzoic acid ring—be it ortho, meta, or para—can drastically alter these properties, leading to distinct biological outcomes.[2] The ortho-isomer of fluorobenzoic acid, for example, is a significantly stronger acid than the other isomers due to the "ortho effect," where the proximity of the electronegative fluorine atom stabilizes the carboxylate anion.[2] This enhanced acidity can lead to stronger interactions with target proteins.[2] Such subtle modifications allow for the fine-tuning of a compound's activity against various biological targets, underscoring the importance of this class of molecules in the design of new therapeutics.[1] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of fluorinated benzoic acid derivatives, supplemented with detailed experimental protocols to empower researchers in this dynamic field.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Fluorinated benzoic acid derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of human cancer cell lines.[6][7] The incorporation of fluorine can enhance the ability of these compounds to induce apoptosis, inhibit key enzymes involved in cancer progression, and overcome drug resistance.

Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition

A primary mechanism by which fluorinated benzoic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Some derivatives have been shown to inhibit the expression of anti-apoptotic proteins like Bcl-2 and induce the cleavage of poly(ADP-ribose) polymerase (PARP-1), a key event in the apoptotic cascade.[8][9] Furthermore, these compounds can target specific enzymes that are crucial for cancer cell survival and proliferation. For example, certain fluorinated indole derivatives, which can be synthesized from fluorinated benzoic acid precursors, have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6]

Below is a logical flow diagram illustrating the induction of apoptosis by a hypothetical anticancer agent, a common pathway targeted by fluorinated benzoic acid derivatives.

Bioactive_Compound Fluorinated Benzoic Acid Derivative Target_Protein Target Protein (e.g., Bcl-2, VEGFR-2) Bioactive_Compound->Target_Protein Binding Inhibition Inhibition of Anti-Apoptotic Signal Target_Protein->Inhibition Caspase_Activation Activation of Caspase Cascade Inhibition->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage DNA_Fragmentation DNA Fragmentation PARP_Cleavage->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Logical flow for apoptosis induction by an anticancer agent.

Quantitative Assessment of Anticancer Potency

The anticancer activity of fluorinated benzoic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The table below summarizes the activity of representative compounds from the literature.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
20f Quinazolinone-based 5-fluoroindole hybridMCF-7 (Breast)42.4[6]
HepG2 (Liver)15.8[6]
34b Fluorinated-indole derivativeA549 (Lung)0.8[6]
61a Fluorinated benzothiazoleMDA-MB-468 (Breast)0.20–0.5[6]
MCF-7 (Breast)0.57[6]
61b Fluorinated benzothiazoleMDA-MB-468 (Breast)0.20–0.5[6]
MCF-7 (Breast)0.40[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Objective: To determine the IC50 value of a fluorinated benzoic acid derivative against a selected cancer cell line.

Materials:

  • Fluorinated benzoic acid derivative (test compound)

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, and fluorinated benzoic acid derivatives have shown considerable promise as anti-inflammatory agents.[8][9][10] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that mediate the inflammatory response.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and NF-κB Signaling

A primary target for many anti-inflammatory drugs, including certain fluorinated benzoic acid derivatives, is the cyclooxygenase (COX) enzyme.[2] COX enzymes are responsible for the synthesis of prostaglandins, which are pro-inflammatory lipid mediators.[2] By inhibiting COX-1 and/or COX-2, these compounds can effectively reduce inflammation.[2][10]

Another critical inflammatory pathway that can be modulated by these derivatives is the nuclear factor-kappa B (NF-κB) signaling pathway.[2][11] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. Some fluorinated compounds have been shown to inhibit the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway, thereby downregulating the inflammatory response.[2][11]

The diagram below illustrates the central role of the COX and NF-κB pathways in inflammation and their inhibition by bioactive compounds.

cluster_0 COX Pathway cluster_1 NF-κB Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_P IκBα Phosphorylation & Degradation IKK->IkBa_P NFkB_Activation NF-κB Activation & Nuclear Translocation IkBa_P->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Gene_Expression->Inflammation Bioactive_Compound Fluorinated Benzoic Acid Derivative Bioactive_Compound->COX_Enzyme Inhibition Bioactive_Compound->IkBa_P Inhibition

Caption: Key anti-inflammatory signaling pathways targeted by bioactive compounds.

Quantitative Assessment of Anti-inflammatory Efficacy

The anti-inflammatory effects of fluorinated benzoic acid derivatives can be quantified by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays. The table below presents IC50 values for the inhibition of various inflammatory markers by representative fluorinated benzofuran derivatives.

CompoundIL-6 IC50 (µM)CCL2 IC50 (µM)Nitric Oxide IC50 (µM)PGE2 IC50 (µM)Reference
Compound 1 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5[8][9][10]
Compound 2 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5[8][9][10]
Compound 3 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5[8][9][10]
Compound 4 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5[8][9][10]
Compound 5 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5[8][9][10]
Compound 6 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5[8][9][10]
(Note: The source provides a range of IC50 values for a set of six compounds.)
Experimental Protocol: COX-2 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of a test compound on the activity of the COX-2 enzyme.

Objective: To determine the IC50 of a fluorinated benzoic acid derivative for COX-2 inhibition.

Materials:

  • Recombinant human COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (fluorinated benzoic acid derivative)

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well plate

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, heme, and COX-2 enzyme.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop Reaction: Stop the reaction by adding a suitable quenching agent (e.g., a solution of HCl).

  • PGE2 Measurement: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Bacterial Pathogens

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents.[1] Fluorinated benzoic acid derivatives have demonstrated potent activity against a range of pathogenic bacteria, particularly Gram-positive strains, making them an important area of investigation.[1][4][12]

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

One of the key mechanisms of antibacterial action for some fluorinated benzoic acid derivatives is the inhibition of the bacterial fatty acid biosynthesis (FAB) pathway.[1] The FAB pathway is essential for building bacterial cell membranes, and its disruption is lethal to the bacteria. These compounds can act as inhibitors of key enzymes within this pathway, leading to bactericidal effects.[12]

The following workflow illustrates the general process of identifying and characterizing novel antibacterial agents.

Synthesis Synthesis of Derivative Library Primary_Screening Primary Screening (MIC Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Toxicity_Assay Cytotoxicity Assay (e.g., Hemolysis) Hit_Identification->Toxicity_Assay MoA_Studies Mechanism of Action (e.g., FAB Pathway Inhibition) Hit_Identification->MoA_Studies Lead_Optimization Lead Optimization Toxicity_Assay->Lead_Optimization MoA_Studies->Lead_Optimization

Caption: Generalized workflow for antibacterial drug discovery.

Quantitative Assessment of Antibacterial Activity

The antibacterial potency of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound DerivativeS. aureus (MRSA) MIC (µg/mL)S. epidermidis MIC (µg/mL)B. subtilis MIC (µg/mL)Reference
3,4-Dichloro 0.511[12]
3,5-Dichloro 444[12]
4-Bromo, 3-Methyl 121[12]
Trifluoromethyl 248[12]
Trifluoromethoxy 244[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a test compound.

Objective: To determine the MIC of a fluorinated benzoic acid derivative against a specific bacterial strain.

Materials:

  • Test compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

References

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]

  • [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications (RSC Publishing). [Link]

  • (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH. [Link]

  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • [PDF] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | Semantic Scholar. [Link]

  • Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

  • Fluorobenzoic Acid Series. Sparrow Chemical. [Link]

  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

  • a) Selective mono‐ and difluorination of benzoic acid derivatives... ResearchGate. [Link]

  • Methods of probing the interactions between small molecules and disordered proteins - PMC. PubMed Central. [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. NIH. [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. [Link]

  • Full article: Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. [Link]

  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid. PMC. [Link]

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Foundational

A Comprehensive Technical Guide to the Solubility and Stability of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids in Modern Drug Discovery The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids in Modern Drug Discovery

The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its inherent stability and versatile synthetic handles make it an attractive starting point for drug design. The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2] The compound of interest, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, combines these key features, making it a molecule of significant interest for researchers and drug development professionals. This guide provides an in-depth technical overview of the essential studies required to characterize its solubility and stability, critical parameters for its advancement as a potential drug candidate.

Physicochemical Properties: A Predictive Overview

Table 1: Predicted Physicochemical Properties of Isomeric Fluorinated Biphenyl Carboxylic Acids

PropertyPredicted ValueSource
Molecular FormulaC₁₄H₁₀F₂O₂[3][4]
Molecular Weight248.22 g/mol [3][4]
XLogP33.6[3][4]
Hydrogen Bond Donor Count1[3][4]
Hydrogen Bond Acceptor Count2[3][4]

These predicted properties suggest that 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is likely a crystalline solid with limited aqueous solubility, a common characteristic of biphenyl carboxylic acids. The presence of the carboxylic acid group, however, indicates that its solubility will be highly dependent on the pH of the medium.[5]

Solubility Assessment: A Multipronged Approach

A thorough understanding of a compound's solubility is paramount for formulation development and ensuring adequate bioavailability. The following section details the essential experimental protocols for determining the kinetic and thermodynamic solubility of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for assessing the solubility of the target compound.

G cluster_prep Sample Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Data Analysis prep1 Weigh Compound prep2 Prepare Solvent Systems (Aqueous Buffers, Organic Solvents) prep1->prep2 ksol1 Add DMSO stock to buffer prep2->ksol1 pH 2.0, 5.0, 7.4, 9.0 tsol1 Add excess solid to buffer prep2->tsol1 pH 2.0, 5.0, 7.4, 9.0 ksol2 Shake for 2h at RT ksol1->ksol2 ksol3 Filter (0.45 µm) ksol2->ksol3 ksol4 Quantify by HPLC-UV ksol3->ksol4 analysis1 Generate Calibration Curve ksol4->analysis1 tsol2 Equilibrate (24-48h) at RT tsol1->tsol2 tsol3 Filter (0.45 µm) tsol2->tsol3 tsol4 Quantify by HPLC-UV tsol3->tsol4 tsol4->analysis1 analysis2 Calculate Solubility (µg/mL or µM) analysis1->analysis2

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol for Thermodynamic Solubility
  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of solid 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid to vials containing each buffer. This ensures that an equilibrium between the dissolved and undissolved compound is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound. A standard calibration curve of the compound should be prepared in the same buffer to ensure accurate quantification.

The choice of HPLC is crucial for the accurate determination of the compound in biological matrices and during quality control studies.[6][7]

Expected Solubility Profile

As a carboxylic acid, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is expected to exhibit pH-dependent solubility.[5] At low pH, the carboxylic acid group will be protonated, leading to lower aqueous solubility. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt. The presence of fluorine atoms may also influence solubility.[8]

Stability Assessment: Ensuring Molecular Integrity

Evaluating the chemical stability of a potential drug candidate is a critical step in early development. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[9]

Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare Stock Solution of Compound stress1 Acid Hydrolysis (0.1 M HCl, 60°C) prep1->stress1 stress2 Base Hydrolysis (0.1 M NaOH, 60°C) prep1->stress2 stress3 Oxidative (3% H₂O₂, RT) prep1->stress3 stress4 Photolytic (ICH Q1B guidelines) prep1->stress4 stress5 Thermal (60°C) prep1->stress5 analysis1 HPLC-UV/MS Analysis stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Quantify Parent Compound analysis1->analysis2 analysis3 Identify Degradation Products analysis1->analysis3

Caption: Workflow for forced degradation studies.

Detailed Protocol for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid and heat at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide at an elevated temperature.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures.

  • Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method. The use of mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.[10]

Predicted Stability Profile

The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic and chemical stability to fluorinated compounds.[11] Therefore, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is expected to be relatively stable under the tested conditions. However, the carboxylic acid group can be susceptible to certain reactions, and the biphenyl linkage could be a point of metabolic transformation.[12] While the fluoromethyl group is generally stable, instances of defluorination have been reported for some compounds under specific conditions.[13]

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of preclinical drug development. For 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, a molecule with significant therapeutic potential, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. The predicted pH-dependent solubility and high chemical stability, owing to its fluorinated biphenyl carboxylic acid structure, are promising attributes. The experimental data generated from these studies will be invaluable for guiding formulation strategies, predicting in vivo behavior, and ultimately, unlocking the full therapeutic potential of this promising compound.

References

  • Placais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. Available from: [Link]

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  • Hansova, et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. Available from: [Link]

  • PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Available from: [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available from: [Link]

  • Gutt-Le-Cost, F., et al. (2008). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B, 876(1), 1-10. Available from: [Link]

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  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • DDBST. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Available from: [Link]

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  • New, A. P., et al. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 889(1-2), 177-184. Available from: [Link]

  • American Chemical Society. (2001). Solubility of Substituted Aromatic Hydrocarbons in Supercritical Difluoromethane. Available from: [Link]

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Available from: [Link]

  • Choudhary, A., et al. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. The Journal of Organic Chemistry, 77(11), 5014-5022. Available from: [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. Available from: [Link]

  • Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999-1002. Available from: [Link]

  • PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Available from: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • ResearchGate. (2014). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Available from: [Link]

  • Chemical Communications (RSC Publishing). (2019). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Available from: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(14), 5547-5557. Available from: [Link]

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Exploratory

Whitepaper: Elucidating the Therapeutic Targets of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The identification of molecular targets is a critical step in the development of novel therapeutics. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of molecular targets is a critical step in the development of novel therapeutics. This guide provides a comprehensive, technically-grounded framework for the elucidation of potential therapeutic targets for the novel compound, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. While direct biological data for this specific molecule is not yet publicly available, its structural features, characteristic of a substituted biphenyl carboxylic acid, provide a logical starting point for a hypothesis-driven investigation. We will detail a multi-pronged approach, combining in silico predictive modeling with robust experimental validation techniques. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols. Our methodology is designed to be self-validating, ensuring a high degree of scientific rigor throughout the target discovery process.

Introduction: Structural Analysis and Initial Hypothesis Generation

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a halogenated biphenyl carboxylic acid. The biphenyl scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The carboxylic acid moiety often serves as a key interacting group, frequently forming salt bridges or hydrogen bonds with amino acid residues in a target's binding pocket. The fluorine and methyl substitutions on the phenyl rings are critical modulators of the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.

Based on these structural features, we can generate several initial hypotheses regarding potential target classes:

  • Non-Steroidal Anti-Inflammatory Drug (NSAID) Targets: The biphenyl carboxylic acid motif is a hallmark of many NSAIDs that target cyclooxygenase (COX) enzymes (COX-1 and COX-2). The substitution pattern may confer selectivity for one isoform over the other.

  • Nuclear Receptors: Certain substituted benzoic acid derivatives are known to interact with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism and inflammation.

  • Enzymes in Metabolic Pathways: The structural similarity to endogenous metabolites could allow this compound to act as a competitive inhibitor for various enzymes.

  • G-Protein Coupled Receptors (GPCRs): While less common for this structural class, the potential for allosteric modulation of GPCRs should not be discounted.

Our investigation will therefore begin with a broad screening approach, designed to test these initial hypotheses and remain open to the discovery of novel, unexpected targets.

A Multi-Faceted Approach to Target Identification

A robust target identification strategy should not rely on a single methodology. We advocate for a parallel, multi-pronged approach that combines computational and experimental techniques to build a comprehensive and well-validated picture of the compound's mechanism of action.

Diagram 1: Overall Target Identification Workflow

Target_ID_Workflow cluster_0 Phase 1: Hypothesis & Prediction cluster_1 Phase 2: Initial Experimental Screening cluster_2 Phase 3: Unbiased Target Identification cluster_3 Phase 4: Target Validation In_Silico_Screening In Silico Screening (Docking, Pharmacophore) Biochemical_Assays Biochemical Assays (e.g., COX, PPAR) In_Silico_Screening->Biochemical_Assays Structural_Analysis Structural Analysis (SAR of Analogs) Structural_Analysis->In_Silico_Screening Structural_Analysis->Biochemical_Assays Phenotypic_Screening Phenotypic Screening (Cell-based Assays) Biochemical_Assays->Phenotypic_Screening Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Thermal_Proteome_Profiling Thermal Proteome Profiling (TPP) Phenotypic_Screening->Thermal_Proteome_Profiling Biophysical_Validation Biophysical Validation (SPR, ITC) Affinity_Chromatography->Biophysical_Validation Thermal_Proteome_Profiling->Biophysical_Validation Target_Knockdown Target Knockdown/out (siRNA, CRISPR) In_Vivo_Studies In Vivo Model Studies Target_Knockdown->In_Vivo_Studies Biophysical_Validation->Target_Knockdown Affinity_Chromatography Start Synthesize Immobilized Compound Probe Incubate Incubate Lysate with Probe Start->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze LC-MS/MS Analysis and Protein ID Elute->Analyze End Candidate Target List Analyze->End Target_Validation Candidate Candidate Target from Unbiased Screen Biophysical Biophysical Confirmation (SPR or ITC) Does it bind directly? Candidate->Biophysical K_D < 10 µM? Cellular Cellular Target Engagement (CETSA) Does it bind in cells? Biophysical->Cellular Yes Functional Functional Consequence (siRNA or CRISPR) Is the target responsible for the effect? Cellular->Functional Yes Validated Validated Therapeutic Target Functional->Validated Yes

Foundational

An In-depth Technical Guide to 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic Acid and its Analogs: A Scaffold for Future Therapeutics

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific molecule, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, is a novel chemical entity with limited to no direct characterization i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, is a novel chemical entity with limited to no direct characterization in published literature. This guide, therefore, presents a predictive analysis based on well-established principles of medicinal chemistry and extrapolates from the known properties and synthesis of structurally analogous fluorinated biaryl carboxylic acids. The protocols and mechanisms described herein are proposed based on existing scientific literature for similar compounds and are intended to serve as a foundational resource for future research and development.

Introduction: The Promise of Fluorinated Biaryl Scaffolds

The biaryl motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2][3] This guide focuses on the hypothetical compound 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid and its analogs, a class of molecules poised for exploration in various therapeutic areas, including but not limited to, antibacterial, anti-inflammatory, and oncology applications. The strategic placement of fluorine atoms on both phenyl rings, coupled with the carboxylic acid moiety, presents a unique chemical architecture with significant potential for targeted drug design.

This document will provide a comprehensive overview of a plausible synthetic route to this class of compounds, explore their potential biological activities and mechanisms of action based on data from related structures, and delineate a hypothetical structure-activity relationship (SAR) to guide future optimization efforts.

Synthetic Strategy: Accessing the Biaryl Core via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl linkage is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method for this purpose.[4][5][6][7][8] The proposed synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid would involve the coupling of two key building blocks: a dihalogenated benzoic acid derivative and a substituted phenylboronic acid.

Proposed Retrosynthetic Analysis

G target 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid reagents Suzuki-Miyaura Coupling target->reagents intermediate1 Methyl 3-bromo-5-fluorobenzoate reagents->intermediate1 intermediate2 (3-Fluoro-4-methylphenyl)boronic acid reagents->intermediate2

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: Synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic Acid

Materials:

  • Methyl 3-bromo-5-fluorobenzoate

  • (3-Fluoro-4-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment

Step 1: Suzuki-Miyaura Coupling

  • To a dried Schlenk flask, add methyl 3-bromo-5-fluorobenzoate (1.0 eq), (3-fluoro-4-methylphenyl)boronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 5-fluoro-3-(3-fluoro-4-methylphenyl)benzoate.

Step 2: Saponification

  • Dissolve the purified ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

Predicted Biological Activity and Potential Mechanisms of Action

While the specific biological profile of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is yet to be determined, the broader class of fluorinated biaryl carboxylic acids has demonstrated a range of biological activities.

Antibacterial Potential

Numerous biaryl compounds have been identified with potent activity against Gram-positive bacteria.[1][9] The mechanism of action for some of these compounds has been proposed to involve the disruption of the bacterial cell membrane or the inhibition of essential cellular processes.[10] Cationic biaryl amphiphiles, for instance, are thought to exert their antibacterial effect through membrane disruption.[10]

G cluster_bacteria Bacterial Cell membrane Cell Membrane cell_death Cell Death membrane->cell_death dna DNA Synthesis dna->cell_death protein Protein Synthesis protein->cell_death compound Fluorinated Biaryl Carboxylic Acid Analog compound->membrane Disruption compound->dna Inhibition compound->protein Inhibition

Caption: Postulated antibacterial mechanisms of action.

Anti-inflammatory and Anticancer Activity

Biaryl analogs have also been investigated as anti-inflammatory and analgesic agents, with some exhibiting inhibitory activity against cyclooxygenase (COX) enzymes.[7] Furthermore, the biaryl scaffold is present in numerous compounds with demonstrated anticancer activity, targeting various pathways including receptor tyrosine kinases and other signaling molecules.[11]

Structure-Activity Relationship (SAR): A Roadmap for Optimization

A systematic exploration of the structure-activity relationship is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this novel compound class.

G core r2 R2 r4 R4 x X r1 R1 r3 R3

Caption: General scaffold for SAR exploration.

Key Areas for Modification:

  • Position R1 (Carboxylic Acid Bioisosteres): Replacement of the carboxylic acid with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides can modulate acidity, lipophilicity, and cell permeability, potentially improving oral bioavailability and metabolic stability.[3]

  • Positions R2 and R3 (Substituents on the Benzoic Acid Ring): Introduction of small alkyl, alkoxy, or additional halogen groups can influence electronic properties and steric interactions with the target protein.

  • Position R4 (Substituents on the Second Phenyl Ring): Varying the methyl group to other alkyl groups, halogens, or electron-withdrawing/donating groups can fine-tune the lipophilicity and electronic nature of the molecule, impacting both potency and selectivity.

  • Position X (Linker Modification): While the direct biaryl linkage is common, exploring ether, amide, or other linkers between the two phenyl rings could provide alternative geometries for target binding.

Quantitative Data Summary (Hypothetical)
CompoundR1R2R3R4Antibacterial MIC (µg/mL)COX-2 IC₅₀ (µM)
Lead COOHHFCH₃TBDTBD
Analog 1 TetrazoleHFCH₃TBDTBD
Analog 2 COOHClFCH₃TBDTBD
Analog 3 COOHHFCF₃TBDTBD

TBD: To Be Determined

Future Directions and Protocols

The therapeutic potential of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid and its analogs warrants a thorough investigation. Future research should focus on:

  • Synthesis and Characterization: Successful synthesis and full analytical characterization (NMR, HRMS, etc.) of the lead compound and a focused library of analogs.

  • In Vitro Biological Screening: Comprehensive screening against a panel of bacterial strains, cancer cell lines, and relevant enzymes (e.g., COX-1/2) to identify initial areas of biological activity.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanism for any confirmed biological activity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of promising candidates in relevant animal models to assess their therapeutic potential and drug-like properties.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid remains a hypothetical molecule, the foundational chemistry and biology of its structural class suggest a promising starting point for the development of new therapeutic agents. The strategic incorporation of fluorine and the versatile biaryl carboxylic acid scaffold provide a rich platform for medicinal chemists to explore. The synthetic routes, potential biological activities, and SAR strategies outlined in this guide are intended to catalyze further research and unlock the full potential of this intriguing class of compounds.

References

  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed. (URL: [Link])

  • Cationic biaryl 1,2,3-triazolyl peptidomimetic amphiphiles: synthesis, antibacterial evaluation and preliminary mechanism of action studies - PubMed. (URL: [Link])

  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Biaryl Imidazole Derivatives Acting as H+/K+-ATPase Inhibitors - ResearchGate. (URL: [Link])

  • Structure-activity Relationships of 1,5-biaryl Pyrroles as EP1 Receptor Antagonists - PubMed. (URL: [Link])

  • Structures and activities of biaryl compounds. | Download Table - ResearchGate. (URL: [Link])

  • The Discovery of Biaryl Acids and Amides Exhibiting Antibacterial Activity Against Gram-positive Bacteria - PubMed. (URL: [Link])

  • Structure activity relationship studies of carboxamido-biaryl ethers as opioid receptor antagonists (OpRAs). Part 2 - PubMed. (URL: [Link])

  • Construction And Antitumor Activity Evaluation Of Novel Biaryl Compound Library. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. (URL: [Link])

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. (URL: [Link])

  • The discovery of biaryl acids and amides exhibiting antibacterial activity against Gram-positive bacteria | Request PDF - ResearchGate. (URL: [Link])

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (URL: [Link])

  • Biologically active molecules prepared from fluorinated carboxylic... - ResearchGate. (URL: [Link])

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchGate. (URL: [Link])

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. (URL: [Link])

  • Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - MDPI. (URL: [Link])

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (URL: [Link])

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Exploratory

A Preliminary In-Vitro Evaluation of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic Acid: A Technical Guide for Novel Drug Discovery

Introduction: The Rationale for Investigating a Novel Fluorinated Biphenyl Benzoic Acid Derivative In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Fluorinated Biphenyl Benzoic Acid Derivative

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. This is due to fluorine's unique ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for target proteins.[1][2] The subject of this technical guide, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, is a novel compound featuring a biphenyl scaffold, a structure known for its presence in various pharmacologically active agents. The presence of two fluorine atoms and a benzoic acid moiety suggests potential for biological activity, possibly as an anti-inflammatory or anti-cancer agent.[3]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive preliminary in-vitro strategy to elucidate the therapeutic potential of this compound. We will move beyond a simple listing of protocols to provide the scientific reasoning behind our experimental choices, ensuring a robust and logical investigative workflow.

Physicochemical Properties (Predicted)

A foundational understanding of a compound's physical and chemical characteristics is paramount for designing meaningful biological assays. While empirical data for 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is not yet available, we can predict certain properties based on its structure.

PropertyPredicted Value/CharacteristicSignificance in Drug Discovery
Molecular Formula C₁₄H₉F₂O₂Provides the exact elemental composition.
Molecular Weight Approx. 248.22 g/mol Influences diffusion and transport across biological membranes.
Lipophilicity (LogP) Moderately lipophilicThe fluorine atoms are expected to increase lipophilicity, potentially enhancing membrane permeability.
Aqueous Solubility LowThe benzoic acid moiety may provide some solubility in aqueous buffers at physiological pH, but the overall structure is hydrophobic.
pKa Acidic (due to carboxylic acid)Will influence the charge state of the molecule at physiological pH, affecting receptor interactions and cell permeability.

Proposed In-Vitro Screening Cascade: A Multi-tiered Approach to Uncover Biological Activity

Given the structural alerts within 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, a logical starting point is to investigate its potential as both an anti-cancer and anti-inflammatory agent. The following experimental workflow is designed to provide a comprehensive preliminary assessment.

In-Vitro Screening Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation Cytotoxicity Screening Cytotoxicity Screening Apoptosis vs. Necrosis Apoptosis vs. Necrosis Cytotoxicity Screening->Apoptosis vs. Necrosis Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Screening->Cell Cycle Analysis Anti-inflammatory Screening Anti-inflammatory Screening Cytokine Profiling Cytokine Profiling Anti-inflammatory Screening->Cytokine Profiling Enzyme Inhibition Assays Enzyme Inhibition Assays Anti-inflammatory Screening->Enzyme Inhibition Assays Western Blotting Western Blotting Apoptosis vs. Necrosis->Western Blotting Cell Cycle Analysis->Western Blotting Gene Expression Analysis Gene Expression Analysis Cytokine Profiling->Gene Expression Analysis Enzyme Inhibition Assays->Western Blotting

Caption: A multi-tiered in-vitro screening cascade for 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

Tier 1: Primary Screening for Bioactivity

The initial tier of experiments is designed to broadly assess the compound's impact on cell viability and key inflammatory pathways.

Cytotoxicity Screening in Cancer Cell Lines

Rationale: The first critical step is to determine if the compound exhibits cytotoxic effects against cancer cells. A panel of cell lines representing different cancer types will provide a preliminary indication of the compound's potential spectrum of activity.[4][5][6]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

Anti-inflammatory Activity Screening

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules. Given the benzoic acid moiety, it is prudent to investigate the compound's potential to modulate inflammatory responses. A common in-vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS).[8][9]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in LPS-stimulated macrophage cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid for 1 hour.[8]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[8]

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.[8]

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Tier 2: Elucidating the Mechanism of Action

Positive results in Tier 1 will necessitate a deeper investigation into how the compound exerts its effects.

Investigating the Mode of Cell Death

Rationale: If the compound is cytotoxic, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is generally the preferred mechanism for anti-cancer drugs.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can distinguish between apoptotic and necrotic cells.[6]

Step-by-Step Methodology:

  • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity in the MTT assay with the IC₅₀ concentration of the compound for 24 and 48 hours.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis

Rationale: Many anti-cancer agents function by arresting the cell cycle at specific checkpoints, preventing cell proliferation.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

Step-by-Step Methodology:

  • Cell Treatment: Treat the selected cancer cell line with the IC₅₀ concentration of the compound for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain with PI.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Cytokine Profiling

Rationale: To further characterize the anti-inflammatory effects, it is important to measure the compound's impact on the production of key pro-inflammatory and anti-inflammatory cytokines.[9][10]

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

Step-by-Step Methodology:

  • Cell Treatment and Stimulation: Follow the same procedure as the Nitric Oxide Inhibition Assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISAs for key cytokines such as TNF-α, IL-6, and IL-1β using commercially available kits.[9][10]

  • Data Analysis: Quantify the concentration of each cytokine and determine the extent of inhibition by the compound.

Tier 3: Preliminary Target Identification and Validation

This tier aims to provide initial insights into the molecular targets and pathways affected by the compound.

Hypothetical Signaling Pathway Compound Compound Target_Protein Potential Target (e.g., Kinase, Transcription Factor) Compound->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 (e.g., Pro-apoptotic protein) Target_Protein->Downstream_Effector_1 Modulation Downstream_Effector_2 Downstream Effector 2 (e.g., Pro-inflammatory cytokine gene) Target_Protein->Downstream_Effector_2 Modulation Biological_Response_1 Apoptosis / Cell Cycle Arrest Downstream_Effector_1->Biological_Response_1 Biological_Response_2 Inhibition of Inflammation Downstream_Effector_2->Biological_Response_2

Caption: Hypothetical signaling pathway for 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

Western Blotting for Key Signaling Proteins

Rationale: Based on the outcomes of the Tier 2 assays, Western blotting can be used to investigate changes in the expression or activation of key proteins involved in apoptosis, cell cycle regulation, and inflammation.

Potential Proteins to Investigate:

  • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax

  • Cell Cycle: Cyclin D1, CDK4, p21, p27

  • Inflammation: p-NF-κB, IκBα, COX-2, iNOS

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Data Summary and Interpretation

All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Cell Line24 hours48 hours72 hours
MCF-7 >10075.248.5
A549 89.155.632.1
HCT116 >10092.465.3

Table 2: Hypothetical Anti-inflammatory Activity

Compound Conc. (µM)% NO Inhibition% TNF-α Inhibition% IL-6 Inhibition
1 10.28.512.1
10 35.828.940.3
50 68.459.172.5

Conclusion and Future Directions

This technical guide outlines a systematic and robust in-vitro approach to perform a preliminary evaluation of the novel compound 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. The proposed workflow will enable a comprehensive initial assessment of its potential as an anti-cancer or anti-inflammatory agent and provide a solid foundation for more advanced preclinical studies, including in-vivo efficacy models and detailed toxicology assessments. The data generated from these studies will be crucial in determining the future trajectory of this promising molecule in the drug discovery pipeline.

References

  • Holbeck, S. L., Collins, J. M., & Doroshow, J. H. (2010). Analysis of Food and Drug Administration-approved anticancer agents in the NCI-60 cell line screen. Molecular Cancer Therapeutics, 9(5), 1451-1460.
  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Weidner, N., et al. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 180(7), 413-419.
  • Albakri, S. N., et al. (2024).
  • Liang, G., et al. (2019). Fragment-based drug discovery and its application in the discovery of new natural anticancer compounds. Frontiers in Chemistry, 7, 469.
  • BenchChem. (n.d.).
  • Awasthi, A., & Raju, M. B. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18888-18901.
  • Paun, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1143.
  • Lazzaro, A., et al. (2016). Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate. Antimicrobial Agents and Chemotherapy, 60(7), 4097-4105.
  • Sridhar, J., & Kumar, P. S. (2014). Biological Potential of FluoroBenzene Analogs. Journal of Scientific and Medical Research, 1(1), 1-6.
  • Pfaller, M. A., et al. (2002). In vitro activities of 5-fluorocytosine against 8,803 clinical isolates of Candida spp.: global assessment of primary resistance using National Committee for Clinical Laboratory Standards susceptibility testing methods. Antimicrobial Agents and Chemotherapy, 46(11), 3518-3521.
  • Choi, H. D., Seo, P. J., & Lee, U. (2012). 5-Fluoro-3-(3-fluoro-phenyl-sulfon-yl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2477.
  • ChemicalBook. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid synthesis.
  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.
  • Ossila. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
  • Jund, R., & Lacroute, F. (1970). In Vitro Studies of 5-Fluorocytosine Resistance in Candida albicans and Torulopsis glabrata. Journal of Bacteriology, 102(3), 607-615.
  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (2022). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid.
  • Shadomy, S. (1969). In vitro studies with 5-fluorocytosine. Applied Microbiology, 17(6), 871-877.
  • Shadomy, S., et al. (1973). In Vitro Studies with Combinations of 5-Fluorocytosine and Amphotericin B. Antimicrobial Agents and Chemotherapy, 3(1), 91-94.
  • El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(40), 33866-33901.
  • Hansa, R., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 8(7), 1363-1380.
  • Steer, P. L., & Marks, M. I. (1972). In Vitro Activity of 5-Fluorocytosine Against Candida and Torulopsis Species. Applied Microbiology, 24(4), 660-662.
  • PubChem. (n.d.). 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid.
  • Choi, H. D., Seo, P. J., & Lee, U. (2012). 5-Fluoro-3-(3-fluoro-phenyl-sulfon-yl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2477.
  • PubChem. (n.d.). 3-Fluoro-5-(5-methyl-1,2-oxazol-4-yl)benzoic acid.

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Protocols & Analytical Methods

Method

synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid step-by-step protocol

An Application Note and Step-by-Step Protocol for the Synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Appli...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, three-part protocol for the synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, a key biaryl scaffold of interest in medicinal chemistry and materials science. The synthetic strategy is built upon robust and well-documented organic reactions, beginning with the protection of a carboxylic acid via esterification, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biaryl structure, and concluding with saponification to yield the final product. This guide emphasizes the mechanistic reasoning behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry for researchers and drug development professionals.

Introduction

Biaryl structures are privileged motifs in modern drug discovery, frequently serving as the core of pharmacologically active molecules. The specific compound, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, incorporates multiple fluorine atoms, which can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The synthetic route detailed herein is designed for efficiency and scalability, employing a Suzuki-Miyaura cross-coupling reaction. This method is favored in the pharmaceutical industry for its mild conditions and broad functional group tolerance.[1][2] The overall strategy involves three key transformations:

  • Esterification: Protection of the carboxylic acid of 3-bromo-5-fluorobenzoic acid as a methyl ester to prevent side reactions during the subsequent coupling step.

  • Suzuki-Miyaura Cross-Coupling: Formation of the critical carbon-carbon bond between the protected aryl bromide and (3-fluoro-4-methylphenyl)boronic acid.

  • Saponification: Hydrolysis of the methyl ester to liberate the final benzoic acid product.[3]

Overall Synthetic Scheme

The complete three-step synthesis is outlined below, starting from commercially available materials.

Caption: Three-step synthesis of the target compound.

Part 1: Synthesis of Methyl 3-bromo-5-fluorobenzoate (Intermediate 1)

Principle: This step employs a Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The carboxylic acid is protonated by the catalytic sulfuric acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The reaction is reversible and is driven to completion by using an excess of methanol, which also serves as the solvent.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
3-bromo-5-fluorobenzoic acid219.0110.0 g45.66Starting material
Methanol (MeOH)32.04150 mL-Reagent and solvent; use anhydrous
Sulfuric Acid (H₂SO₄), concentrated98.082.5 mL~46Catalyst; handle with extreme care
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL-For neutralization
Ethyl Acetate (EtOAc)88.11~200 mL-Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (10.0 g, 45.66 mmol).

  • Reagent Addition: Add methanol (150 mL) to the flask and stir until the solid is partially dissolved. Carefully and slowly add concentrated sulfuric acid (2.5 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (200 mL). A white precipitate may form.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is typically of sufficient purity for the next step. If necessary, purify by silica gel column chromatography.

Caption: Workflow for the esterification of 3-bromo-5-fluorobenzoic acid.

Part 2: Synthesis of Methyl 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoate (Intermediate 2)

Principle: This core transformation is a Suzuki-Miyaura cross-coupling reaction.[4][5] The palladium(0) catalyst, Pd(PPh₃)₄, initiates the catalytic cycle by oxidative addition into the aryl bromide's C-Br bond. This is followed by transmetalation, where the aryl group from the boronic acid is transferred to the palladium center, facilitated by the base (K₂CO₃). The cycle concludes with reductive elimination, which forms the new C-C biaryl bond and regenerates the active Pd(0) catalyst.[1]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Methyl 3-bromo-5-fluorobenzoate (Int. 1)233.035.0 g21.45From Part 1
(3-fluoro-4-methylphenyl)boronic acid153.943.63 g23.601.1 equivalents
Tetrakis(triphenylphosphine)palladium(0)1155.561.24 g1.075 mol % catalyst
Potassium Carbonate (K₂CO₃)138.218.90 g64.353.0 equivalents, base
Toluene92.14100 mL-Solvent; degas prior to use
Deionized Water18.0225 mL-Solvent; degas prior to use
Step-by-Step Protocol
  • Inert Atmosphere: To a 250 mL Schlenk flask, add Methyl 3-bromo-5-fluorobenzoate (5.0 g, 21.45 mmol), (3-fluoro-4-methylphenyl)boronic acid (3.63 g, 23.60 mmol), and potassium carbonate (8.90 g, 64.35 mmol).

  • Solvent Addition: Add toluene (100 mL) and deionized water (25 mL).

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (1.24 g, 1.07 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Maintain this temperature for 8-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aryl bromide.

  • Work-up - Phase Separation: Cool the reaction to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl ester.

G A Combine aryl bromide, boronic acid, and K₂CO₃ in a Schlenk flask B Add toluene and water A->B C Degas mixture with N₂ or Ar for 30 min B->C D Add Pd(PPh₃)₄ catalyst under inert atmosphere C->D E Heat to 90-100 °C for 8-12 hours D->E F Monitor by TLC/LC-MS E->F G Cool, dilute with water, and separate layers F->G Reaction complete H Extract aqueous layer with EtOAc G->H I Combine organics, wash, dry, and concentrate H->I J Purify by column chromatography I->J K Obtain pure biaryl ester J->K

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (Final Product)

Principle: The final step is a saponification, which is a base-promoted hydrolysis of the ester.[6] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired neutral carboxylic acid product.[3]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Methyl 5-fluoro-3-(3-fluoro-4-methylphenyl)benzoate (Int. 2)262.254.0 g15.26From Part 2
Sodium Hydroxide (NaOH)40.001.83 g45.783.0 equivalents, base
Methanol (MeOH)32.0460 mL-Co-solvent
Deionized Water18.0220 mL-Co-solvent
Hydrochloric Acid (HCl), 2M-As needed-For acidification to pH ~2-3
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the biaryl ester (4.0 g, 15.26 mmol) in methanol (60 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.83 g, 45.78 mmol) in water (20 mL). Add this aqueous NaOH solution to the methanolic solution of the ester.

  • Reaction: Heat the mixture to reflux (approx. 70 °C) for 2-4 hours. The reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Solvent Removal: After cooling to room temperature, remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with 50 mL of water. Cool the solution in an ice bath and acidify by slowly adding 2M HCl with stirring. A precipitate will form as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight to yield the final product, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

Caption: Workflow for the saponification of the biaryl ester.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly to other solutions to dissipate heat.

  • Palladium catalysts can be pyrophoric and toxic. Handle under an inert atmosphere.

  • Toluene is a flammable and volatile organic solvent. Avoid open flames and ensure proper ventilation.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

References

  • Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Kwantlen Polytechnic University. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Available at: [Link]

  • MDPI. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link]

  • Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]

Sources

Application

Application Note: A Validated RP-HPLC Method for the Quantification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Abstract This application note presents a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. This molecule is a complex bi-aryl carboxylic acid, and its accurate measurement is critical for process monitoring, quality control of bulk drug substances, and formulation development in the pharmaceutical industry. The described method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, and precision. The protocol herein is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document serves as a comprehensive guide for researchers, analytical scientists, and quality assurance professionals, providing a detailed experimental protocol, method validation strategy, and expert insights for successful implementation.

Introduction & Analyte Overview

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of two fluorine atoms and a biphenyl structure imparts specific physicochemical properties that influence its behavior in analytical systems. Accurate quantification is essential to ensure the quality, safety, and efficacy of any potential drug product containing this molecule. Analytical methods must be able to resolve the analyte from potential impurities, degradation products, and matrix components.[4]

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this type of non-volatile, UV-active compound.[5][6] Specifically, a reversed-phase method provides the necessary selectivity and efficiency for reliable analysis. This application note addresses the critical need for a well-characterized and validated analytical procedure fit for its intended purpose in a regulated environment.[2]

Principle of the Analytical Method

The method is based on reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The acidic nature of the analyte (pKa is estimated to be around 4, similar to other fluorobenzoic acids[7]) necessitates the use of an acidified mobile phase.

Causality of Method Choice:

  • Suppression of Ionization: Adding an acid (e.g., phosphoric acid or formic acid) to the mobile phase lowers the pH well below the analyte's pKa. This ensures the carboxylic acid group remains in its protonated, non-ionized form (-COOH). This uncharged state increases its hydrophobicity, leading to better retention on the C18 column and, critically, preventing the peak tailing that is common with acidic compounds analyzed at intermediate pH levels.[8][9]

  • UV Detection: The biphenyl aromatic ring system contains a strong chromophore, allowing for sensitive detection using a standard UV detector, typically in the range of 230-260 nm.[9][10]

For analyses requiring higher sensitivity, such as determining trace levels in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended alternative.[11][12][13][14]

Experimental Protocol

This protocol provides a self-validating system through the inclusion of system suitability checks, ensuring the chromatographic system is performing adequately before sample analysis.

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (5 decimal places).

    • pH meter.

    • Sonicator.

    • Class A volumetric flasks and pipettes.

  • Consumables & Columns:

    • C18 Reversed-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Syringe filters (0.45 µm, PTFE or PVDF).

  • Reagents & Solvents:

    • 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid Reference Standard.

    • Acetonitrile (HPLC Grade).

    • Water (HPLC Grade or Milli-Q).

    • Phosphoric Acid (ACS Grade, ~85%). For LC-MS compatibility, replace with 0.1% Formic Acid.[8]

Preparation of Solutions
  • Mobile Phase Preparation (0.1% Phosphoric Acid in Water:Acetonitrile, 40:60 v/v):

    • Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.

    • For the final mobile phase, mix 400 mL of this aqueous solution with 600 mL of acetonitrile.

    • Degas the solution by sonication for 15-20 minutes or by vacuum filtration.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the mobile phase.

  • Working Standard Solutions (for Linearity):

    • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of at least five concentrations covering the expected sample range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The goal of sample preparation is to extract the analyte into a solution compatible with the mobile phase while removing interfering substances.[15][16][17]

  • For Bulk Drug Substance:

    • Accurately weigh approximately 10 mg of the bulk substance.

    • Prepare a 100 µg/mL solution following the same procedure as the Standard Stock Solution.

    • Dilute further with the mobile phase to bring the concentration into the range of the calibration curve (e.g., to 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before starting any analysis, the system's performance must be verified. This is a core principle of a self-validating protocol.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the mobile phase as a blank to ensure no carryover or system contamination.

  • Make five replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Calculate the parameters below. The system is deemed ready if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[1]

Method Validation Summary

All analytical methods must be validated to prove they are suitable for their intended purpose.[3] The validation should be performed according to ICH Q2(R2) guidelines.[1][2]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference from blank, placebo, or known impurities at the analyte's retention time.
Linearity & Range To verify a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., 1-50 µg/mL).
Accuracy To measure the closeness of the results to the true value.98.0% - 102.0% recovery for spiked samples at 3 levels (e.g., 80%, 100%, 120%).[18]
Precision To assess the method's repeatability and intermediate variability.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[19]
Limit of Quantitation (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%).[2]
Robustness To show the method is unaffected by small, deliberate variations in parameters.No significant change in results with minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), or column temperature (±2°C).

Analytical Workflow Diagram

The following diagram illustrates the complete logical flow from sample handling to final reporting.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data & Reporting Phase A Sample Receipt & Login B Reference Standard Preparation A->B C Sample Preparation (Weighing, Dissolution, Dilution) A->C D System Suitability Testing (SST) B->D E HPLC Analysis (Calibration & Samples) C->E D->E SST Pass F Data Integration & Processing E->F G Quantification using Calibration Curve F->G H Final Report Generation & Review G->H

Sources

Method

Application Notes and Protocols: 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid as a Key Intermediate in Organic Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids In the landscape of modern medicinal chemistry and materials science, the st...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and biaryl scaffolds into molecular frameworks is a cornerstone of rational design. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The biaryl motif, a prevalent feature in many biologically active compounds, provides a rigid and tunable scaffold for interacting with biological targets. 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (IUPAC Name: 3',5-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid), with its distinct substitution pattern, represents a valuable and versatile intermediate for the synthesis of complex molecular architectures.

These application notes provide a comprehensive guide to the synthesis and potential applications of this important building block, offering detailed protocols and insights into its utility in organic synthesis.

Physicochemical Properties and Spectroscopic Data

PropertyValue
CAS Number 1261987-60-3
Molecular Formula C₁₄H₁₀F₂O₂
Molecular Weight 248.22 g/mol
Appearance Expected to be a white to off-white solid
Predicted ¹H NMR δ 7.0-8.5 (m, Ar-H), 2.3 (s, CH₃)
Predicted ¹³C NMR δ 165-170 (C=O), 110-165 (Ar-C), 14-15 (CH₃)
Predicted ¹⁹F NMR δ -110 to -120 ppm

Synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid via Suzuki-Miyaura Coupling

The most direct and widely applicable method for the synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction forms the central carbon-carbon bond between the two aromatic rings. Two plausible retrosynthetic disconnections are presented below, offering flexibility in the choice of starting materials based on commercial availability and cost.

Synthetic Workflow Diagram

G cluster_route1 Route A cluster_route2 Route B A1 3-Bromo-5-fluorobenzoic acid A_Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) A1->A_Reaction A2 (3-Fluoro-4-methylphenyl)boronic acid A2->A_Reaction A_Product 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid A_Reaction->A_Product B1 3-Fluoro-5-(dihydroxyboryl)benzoic acid B_Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) B1->B_Reaction B2 1-Bromo-3-fluoro-4-methylbenzene B2->B_Reaction B_Product 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid B_Reaction->B_Product

Caption: Retrosynthetic analysis for the synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Route A)

This protocol details the synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid from 3-bromo-5-fluorobenzoic acid and (3-fluoro-4-methylphenyl)boronic acid.

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 eq.)

  • (3-Fluoro-4-methylphenyl)boronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-fluorobenzoic acid, (3-fluoro-4-methylphenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation and ensure a high yield.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[3]

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.

  • Acidification: The product is a carboxylic acid, which is soluble in its carboxylate form under basic conditions. Acidification protonates the carboxylate, making the product less soluble in the aqueous phase and facilitating its extraction into an organic solvent.

Applications in Organic Synthesis

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a valuable intermediate for the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. Its functional groups (carboxylic acid, fluorine atoms) provide multiple handles for further chemical transformations.

Amide Bond Formation: Synthesis of Bioactive Amides

The carboxylic acid moiety can be readily converted to an amide, a common functional group in many pharmaceutical agents.

Reaction Scheme:

G start 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid reagents Amine (R-NH₂) Coupling Reagent (e.g., HATU, EDCI) start->reagents Amide Coupling product N-substituted Amide Derivative reagents->product

Caption: General scheme for amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation: Dissolve 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling reagent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions to remove the coupling byproducts and unreacted starting materials. The crude amide can then be purified by column chromatography or recrystallization.

Esterification and Further Transformations

The carboxylic acid can be esterified to produce esters that may have their own biological activities or can serve as intermediates for further reactions.

Reaction Scheme:

G start 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid reagents Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) or Coupling Reagent start->reagents Esterification product Ester Derivative reagents->product

Caption: General scheme for esterification.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid in an excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and stir for several hours. The reaction is an equilibrium, and removal of water (e.g., with a Dean-Stark apparatus) can drive it to completion.

  • Work-up and Purification: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution). Extract the ester into an organic solvent, wash with water, dry, and concentrate. The crude ester can be purified by distillation or chromatography.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction known for its reliability and broad substrate scope.[2] Amide coupling and esterification are fundamental reactions in organic synthesis. For each protocol, monitoring the reaction progress by TLC is a critical self-validating step. The identity and purity of the final products should always be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Conclusion

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a strategically important intermediate in organic synthesis. Its preparation via the reliable Suzuki-Miyaura cross-coupling reaction is straightforward, and its functional handles allow for a wide range of subsequent transformations. This makes it a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • Angene Chemical. (n.d.). Product 1261987-60-3. Retrieved from [Link]

  • Howei Pharm. (n.d.). Contact-CMO,CDMO,Custom Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.

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Application

Application Notes and Protocols for Efficacy Testing of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Introduction: A Strategic Framework for Novel Anticancer Agent Evaluation The development of novel small molecule inhibitors for oncology applications requires a rigorous, multi-faceted approach to preclinical evaluation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Framework for Novel Anticancer Agent Evaluation

The development of novel small molecule inhibitors for oncology applications requires a rigorous, multi-faceted approach to preclinical evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the efficacy of a novel compound, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid . Given the lack of pre-existing data on this specific molecule, we will establish a logical, tiered screening process. This process is designed to first ascertain broad anticancer activity, then to elucidate potential mechanisms of action, and finally to validate efficacy in more clinically relevant models.

Our approach is grounded in the principles of translational science, aiming to generate robust and reproducible data that can confidently guide decisions on the further development of this compound. We will detail protocols for in vitro characterization, in vivo efficacy studies, and the crucial pharmacokinetic/pharmacodynamic (PK/PD) relationship. The causality behind each experimental choice is explained to provide a clear understanding of the data's implications.

Part 1: In Vitro Efficacy and Mechanistic Evaluation

The initial phase of testing is designed to rapidly assess the cytotoxic and cytostatic potential of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid across a diverse panel of cancer cell lines. This will be followed by more focused assays to probe potential mechanisms of action, guided by the structural characteristics of the compound and initial screening results.

Broad Spectrum Anti-proliferative Activity Screening

The first step is to determine if the compound exhibits anti-proliferative effects against a panel of human cancer cell lines. A well-established and cost-effective method for this initial screen is the MTT or XTT assay.[1][2][3] These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[1][2]

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Table 1: Representative Data from MTT Assay

Cell LineHistotypeIC50 (µM)
MCF-7Breast AdenocarcinomaValue
A549Lung CarcinomaValue
HCT116Colorectal CarcinomaValue
PC-3Prostate AdenocarcinomaValue
U-87 MGGlioblastomaValue

Note: The table should be populated with experimental data.

Delving into the Mechanism of Action

Based on the structure of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, which contains moieties found in other known inhibitors, we can hypothesize potential mechanisms of action. Two plausible pathways to investigate are Histone Deacetylase (HDAC) inhibition and Aryl Hydrocarbon Receptor (AhR) signaling modulation.

1.2.1 Histone Deacetylase (HDAC) Inhibition Assay

Many small molecule inhibitors with anticancer properties target HDACs.[5] An in vitro enzymatic assay can directly measure the compound's ability to inhibit HDAC activity.[6][7][8]

Protocol 2: Fluorometric HDAC Activity Assay

  • Reagent Preparation: Prepare recombinant human HDAC enzyme, a fluorogenic HDAC substrate, and the test compound at various concentrations.

  • Reaction Initiation: In a 96-well plate, combine the HDAC enzyme and the test compound.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Add a developer solution that stops the HDAC reaction and cleaves the deacetylated substrate to release a fluorescent product.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader.

  • Data Analysis: Determine the IC50 value for HDAC inhibition.

1.2.2 Aryl Hydrocarbon Receptor (AhR) Signaling Assay

The AhR signaling pathway is implicated in the metabolism of xenobiotics and has been identified as a target for some anticancer agents.[9][10] A cell-based reporter assay is a robust method to assess the compound's effect on AhR activity.[11][12][13]

Protocol 3: AhR Reporter Gene Assay

  • Cell Line: Utilize a cell line (e.g., HepG2) stably transfected with a reporter plasmid containing an AhR-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

  • Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression.

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (e.g., luminescence).

  • Data Analysis: Quantify the induction or inhibition of reporter gene activity relative to controls.

Diagram 1: In Vitro Efficacy Workflow

in_vitro_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action start Start with 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid cell_panel Panel of Cancer Cell Lines start->cell_panel viability_assay MTT/XTT Cell Viability Assay cell_panel->viability_assay ic50 Determine IC50 Values viability_assay->ic50 hdac_assay HDAC Inhibition Assay ic50->hdac_assay ic50->hdac_assay ahr_assay AhR Signaling Reporter Assay ic50->ahr_assay ic50->ahr_assay

Caption: Workflow for in vitro efficacy and mechanism of action studies.

Part 2: In Vivo Efficacy Assessment

Promising results from in vitro studies warrant progression to in vivo models to evaluate the compound's efficacy in a more complex biological system. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard in preclinical oncology research.[14][15][16][17]

Cell Line-Derived Xenograft (CDX) Models

CDX models are valuable for initial in vivo efficacy testing due to their reproducibility and relatively low cost.[18] Cell lines that demonstrated high sensitivity to the compound in vitro should be selected for these studies.

Protocol 4: Subcutaneous CDX Model Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Patient-Derived Xenograft (PDX) Models

PDX models, where tumor fragments from a patient are directly implanted into mice, better recapitulate the heterogeneity and microenvironment of human tumors.[19][20][21][22][23] These models are considered more predictive of clinical outcomes.[20]

Protocol 5: PDX Model Efficacy Study

  • Model Selection: Choose well-characterized PDX models relevant to the cancer types that showed sensitivity in vitro.

  • Tumor Implantation: Implant small fragments of the patient's tumor subcutaneously into immunodeficient mice.

  • Study Design: Follow a similar procedure as the CDX model for tumor growth monitoring, randomization, treatment, and endpoint determination.

Diagram 2: In Vivo Efficacy Testing Funnel

in_vivo_funnel in_vitro Promising In Vitro Results (Low IC50) cdx Cell Line-Derived Xenograft (CDX) Model (Initial Efficacy & Dosing) in_vitro->cdx Progression pdx Patient-Derived Xenograft (PDX) Model (Clinically Relevant Efficacy) cdx->pdx Validation clinical Informed Decision for Clinical Trials pdx->clinical Translation

Caption: A tiered approach for in vivo efficacy evaluation.

Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound (pharmacokinetics) and its effect on the target in the body (pharmacodynamics) is critical for optimizing dosing and predicting clinical efficacy.[24][25][26]

Pharmacokinetic (PK) Analysis

PK studies determine how the body processes the drug.[27][28][29][30]

Protocol 6: Mouse Pharmacokinetic Study

  • Dosing: Administer a single dose of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid to mice via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points after dosing.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Table 2: Key Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Half-life (t1/2)Value (h)Value (h)
CmaxValue (ng/mL)Value (ng/mL)
TmaxValue (h)Value (h)
AUCValue (ngh/mL)Value (ngh/mL)
Bioavailability (%)N/AValue

Note: The table should be populated with experimental data.

Pharmacodynamic (PD) Biomarker Analysis

PD studies measure the effect of the drug on its target.[31][32] If in vitro studies confirm a mechanism, such as HDAC inhibition, this can be assessed in vivo.

Protocol 7: In Vivo Target Engagement Assay

  • Treatment: Treat tumor-bearing mice with the compound.

  • Tumor Collection: Collect tumor samples at various time points after treatment.

  • Biomarker Analysis: Analyze the tumor lysates for evidence of target engagement. For HDAC inhibition, this could involve measuring the acetylation levels of histones using Western blotting or ELISA.

  • Correlation: Correlate the level of target engagement with the observed anti-tumor efficacy.

Part 4: Preliminary Toxicology Assessment

A preliminary assessment of the compound's safety profile is essential. This can be integrated into the in vivo efficacy studies. For more comprehensive toxicology studies, guidance from regulatory agencies like the FDA should be followed.[33][34][35][36][37]

Protocol 8: Initial Toxicity Monitoring

  • Body Weight: Monitor the body weight of the mice throughout the efficacy studies as a general indicator of health.

  • Clinical Observations: Record any signs of toxicity, such as changes in behavior, appearance, or activity.

  • Gross Necropsy: At the end of the study, perform a gross examination of major organs for any abnormalities.

Conclusion

This structured and comprehensive experimental plan provides a robust framework for the preclinical evaluation of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. By systematically progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo efficacy and PK/PD analysis, researchers can generate the critical data necessary to determine the therapeutic potential of this novel compound. The self-validating nature of this tiered approach ensures that resources are focused on compounds with the highest probability of success in further development.

References

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Method

Application Notes and Protocols for the Purification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic Acid

Introduction 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a difluorinated biphenyl carboxylic acid, a structural motif of increasing importance in medicinal chemistry and materials science. The introduction of flu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a difluorinated biphenyl carboxylic acid, a structural motif of increasing importance in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of organic molecules, including metabolic stability, binding affinity, and acidity. As with many active pharmaceutical ingredients (APIs) and advanced intermediates, achieving high purity is paramount for reliable downstream applications and regulatory compliance.

This comprehensive guide provides detailed application notes and protocols for the purification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. The methodologies described herein are grounded in the fundamental principles of separation science and are designed to be adaptable for researchers, scientists, and drug development professionals. We will explore purification strategies ranging from classical recrystallization to modern chromatographic techniques, explaining the rationale behind each approach based on the predicted physicochemical properties of the target molecule.

Physicochemical Profile and Strategic Purification Approach

A thorough understanding of the physicochemical properties of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is the cornerstone of developing an effective purification strategy. While experimental data for this specific molecule is not widely published, we can infer its characteristics from its structure and data from closely related analogs.

Structure:

Table 1: Estimated Physicochemical Properties of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

PropertyEstimated Value/RangeRationale & Implications for Purification
Molecular Formula C₁₄H₁₀F₂O₂-
Molecular Weight 248.22 g/mol [1]Essential for calculating molar equivalents and theoretical yields.
Melting Point 150 - 180 °CBased on analogs like 3-fluoro-4-methylbenzoic acid (171-175 °C) and other fluorinated benzoic acids.[2][3] A sharp melting point within a narrow range is a key indicator of purity.
pKa 3.5 - 4.2Estimated based on the electron-withdrawing effects of the two fluorine atoms, which increase acidity compared to benzoic acid (pKa ≈ 4.2).[2] This acidic nature is pivotal for purification by acid-base extraction and for optimizing chromatographic separations.
Solubility Low in water; Soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate); Sparingly soluble in non-polar solvents (e.g., hexanes, toluene).The carboxylic acid moiety imparts some polarity, while the biphenyl core is non-polar. This differential solubility is the basis for recrystallization.[2]
LogP ~3.6The calculated octanol-water partition coefficient suggests a lipophilic character, making it well-suited for reversed-phase chromatography.[1]

Based on this profile, a multi-step purification strategy can be devised. An initial crude purification can be achieved through recrystallization, followed by more refined chromatographic methods for achieving high purity.

Purification Workflow

The following diagram illustrates a logical workflow for the purification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, from crude solid to a highly pure final product.

Purification_Workflow Crude Crude Solid Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, mp) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography (Silica Gel) Purity_Check1->Column_Chromatography If impurities present Final_Product High Purity Product (>99%) Purity_Check1->Final_Product If pure Purity_Check2 Purity Assessment (TLC, HPLC) Column_Chromatography->Purity_Check2 Prep_HPLC Preparative HPLC (Reversed-Phase) Purity_Check2->Prep_HPLC For highest purity Purity_Check2->Final_Product If sufficiently pure Prep_HPLC->Final_Product

Caption: A generalized workflow for the purification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

Protocol 1: Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound will form crystals while the impurities remain dissolved in the solvent. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Recommended Solvent Systems:

  • Primary Choice: Ethanol/Water or Acetone/Water. The organic solvent will dissolve the compound, and water will act as an anti-solvent.

  • Alternative: Toluene or a mixture of Ethyl Acetate/Hexanes.

Protocol:

  • Solvent Selection:

    • Place a small amount of the crude 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (approx. 50 mg) in a test tube.

    • Add a few drops of the chosen primary solvent (e.g., ethanol) and heat gently to dissolve the solid.

    • Add the anti-solvent (e.g., water) dropwise at the elevated temperature until the solution becomes slightly turbid.

    • Add a drop or two of the primary solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of a crystalline precipitate indicates a suitable solvent system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot primary solvent (e.g., ethanol) required to completely dissolve the solid. This should be done on a hot plate with stirring.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Swirl the mixture and gently heat for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Add the hot anti-solvent (e.g., water) dropwise to the hot filtrate with swirling until the solution is persistently turbid.

    • Add a few drops of the hot primary solvent to clarify the solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point within the expected range (est. 150-180 °C) indicates high purity.

    • Analyze the purity by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification by Column Chromatography

Principle: Column chromatography is a versatile technique for separating mixtures of compounds. It involves a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent or mixture of solvents). The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Due to the acidic nature of the target compound, tailing on the silica gel column can be an issue. This can be mitigated by adding a small amount of a weak acid to the mobile phase.

Recommended Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) with the addition of 0.5-1% acetic acid.

Protocol:

  • Slurry Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes with 1% acetic acid).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude or recrystallized product in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor the separation using TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Assessment:

    • Confirm the purity of the isolated compound by HPLC and measure its melting point.

Protocol 3: High-Purity Purification by Preparative HPLC

Principle: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure compounds from complex mixtures. For a lipophilic molecule like 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, reversed-phase HPLC is the method of choice. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The acidic nature of the target compound necessitates the addition of an acid to the mobile phase to suppress ionization and achieve sharp, symmetrical peaks.

Recommended Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5-10 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B. The exact gradient will need to be optimized based on an initial analytical scale run.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Protocol:

  • Method Development (Analytical Scale):

    • Develop an analytical scale HPLC method using a smaller C18 column (e.g., 150 mm x 4.6 mm, 5 µm) to determine the optimal gradient for separating the target compound from its impurities.

  • Sample Preparation:

    • Dissolve the partially purified compound in the mobile phase or a suitable solvent like acetonitrile or methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Preparative Run:

    • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the optimized gradient and collect fractions corresponding to the peak of the target compound.

  • Fraction Analysis and Product Isolation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) after neutralization to recover the purified product.

  • Final Product Characterization:

    • Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR, Mass Spectrometry, and HPLC.

    • Determine the final melting point.

Troubleshooting

Table 2: Common Issues and Solutions in Purification

IssuePossible CauseRecommended Solution
Oiling out during recrystallization Solvent cooling too rapidly; High concentration of impurities.Re-heat the solution to dissolve the oil, add more of the primary solvent, and allow to cool more slowly. Consider a pre-purification step like column chromatography.
Poor recovery in recrystallization Too much solvent used; Compound is too soluble in the cold solvent.Concentrate the mother liquor and attempt a second crystallization. Ensure the minimum amount of hot solvent is used for dissolution.
Tailing of peaks in column chromatography Interaction of the acidic proton with the silica gel.Add a small amount of acetic acid (0.5-1%) to the mobile phase to suppress deprotonation.
Broad peaks in HPLC Inappropriate mobile phase pH; Column overloading.Add an acid (formic acid or TFA) to the mobile phase to suppress ionization of the carboxylic acid. Reduce the sample load.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and can be toxic.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

The purification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid can be effectively achieved through a systematic approach that leverages its predicted physicochemical properties. Recrystallization serves as an excellent initial purification step, while column chromatography and preparative HPLC offer higher resolution for achieving the stringent purity requirements of the pharmaceutical and materials science industries. The protocols provided in this guide are robust starting points that can be optimized to meet specific purity and yield requirements.

References

  • Gillmore, A. T., et al. (2012). Development of a Scaleable Process for the PARP Inhibitor Rucaparib. Organic Process Research & Development, 16(12), 1897-1904.
  • Google Patents. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2.
  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (2001).
  • Kütt, A., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(10), e3940.
  • Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic Acid and its Analogs in Drug Discovery as Soluble Epoxide Hydrolase Inhibitors

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition Soluble epoxide hydrolase (sEH) is a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] The inhibition of sEH preserves the beneficial effects of EETs, which include vasodilation, anti-inflammatory actions, and protection against ischemia-reperfusion injury.[4][5] Consequently, sEH has emerged as a promising therapeutic target for a range of conditions, including hypertension, inflammatory pain, cardiovascular diseases, and neurodegenerative disorders.[1][6][7]

While specific data for 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is not extensively available in public literature, its structural motif—a substituted biphenyl carboxylic acid—is a hallmark of a class of potent sEH inhibitors. The fluorination pattern and methyl substitution are strategic modifications aimed at enhancing metabolic stability, target affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of the application of such compounds in drug discovery, focusing on the underlying science, practical protocols, and data interpretation.

The Arachidonic Acid Cascade and the Role of sEH

The metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases leads to the formation of EETs. These signaling molecules exert their effects through various downstream pathways. However, sEH rapidly hydrolyzes EETs, diminishing their biological activity. The inhibition of sEH shifts the balance towards higher EET levels, thereby amplifying their protective effects.[1][4][5]

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Beneficial_Effects Therapeutic Effects: - Reduced Inflammation - Lower Blood Pressure - Neuroprotection EETs->Beneficial_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor sEH Inhibitor (e.g., Substituted Biphenyl Carboxylic Acids) Inhibitor->sEH

Caption: The sEH pathway in arachidonic acid metabolism.

Protocol 1: Synthesis of a Substituted Biphenyl Carboxylic Acid sEH Inhibitor

The synthesis of compounds like 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid typically involves a Suzuki coupling reaction, a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.

Objective: To synthesize a substituted biphenyl carboxylic acid via Suzuki coupling.

Materials:

  • 3-Bromo-5-fluorobenzoic acid

  • (3-Fluoro-4-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-5-fluorobenzoic acid (1.0 eq), (3-fluoro-4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Reaction: Degas the mixture by bubbling nitrogen through it for 15 minutes. Heat the reaction to 80-90°C and stir vigorously overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Acidify the mixture with 1M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final compound.

Synthesis_Workflow Start Starting Materials: Aryl Halide & Boronic Acid Reaction Suzuki Coupling (Pd Catalyst, Base, Solvents) Start->Reaction Workup Acidification & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Substituted Biphenyl Carboxylic Acid Purification->Product

Caption: General workflow for synthesizing biphenyl carboxylic acids.

Protocol 2: In Vitro sEH Inhibition Assay

This protocol determines the potency of a test compound by measuring its ability to inhibit the enzymatic activity of sEH.

Objective: To determine the IC₅₀ value of a putative sEH inhibitor.

Materials:

  • Recombinant human sEH

  • (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) - a fluorescent substrate

  • Test compound (e.g., 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid)

  • Tris-HCl buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution to obtain a range of concentrations.

  • Assay Preparation: In a 96-well plate, add the Tris-HCl buffer.

  • Compound Addition: Add the test compound dilutions to the appropriate wells. Include a positive control (a known sEH inhibitor like TPPU) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add recombinant human sEH to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add the PHOME substrate to all wells to initiate the reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: IC₅₀ Values of Representative sEH Inhibitors

CompoundTargetIC₅₀ (nM)Reference
TPPU Human sEH0.9[8]
t-AUCB Human sEH1.3[2]
c-AUCB Human sEH0.89[2]
CDU Human sEH~20[9]

Protocol 3: Cell-Based Assay for sEH Inhibition

This protocol assesses the ability of a compound to inhibit sEH activity within a cellular context by measuring the ratio of an epoxy fatty acid to its corresponding diol.

Objective: To evaluate the cellular activity of an sEH inhibitor.

Materials:

  • Human cell line expressing sEH (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compound

  • 14,15-EET

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture HepG2 cells to ~80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 2-4 hours.

  • Substrate Addition: Add 14,15-EET to the cell culture medium and incubate for 30 minutes.

  • Sample Collection: Collect the cell culture supernatant.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipids.

  • LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to quantify the levels of 14,15-EET and its diol metabolite, 14,15-DHET.

  • Data Analysis: Calculate the ratio of 14,15-EET to 14,15-DHET for each treatment condition. An increase in this ratio indicates cellular sEH inhibition.

Biological_Testing_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC₅₀ Determination) Cell_Assay Cellular Activity Assay (EET/DHET Ratio) Enzyme_Assay->Cell_Assay Animal_Model Animal Model of Disease (e.g., Hypertension, Inflammation) Cell_Assay->Animal_Model PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Model->PK_PD

Caption: A tiered workflow for evaluating sEH inhibitors.

Conclusion

The development of sEH inhibitors represents a promising avenue for the treatment of various diseases. Biphenyl carboxylic acids, such as 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, are a key structural class in this field. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and cellular evaluation of novel sEH inhibitors, enabling researchers to advance the discovery of new therapeutic agents.

References

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. Available at: [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. Available at: [Link]

  • Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. PNAS. Available at: [Link]

  • Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain. PubMed Central. Available at: [Link]

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. Available at: [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. ACS Publications. Available at: [Link]

  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent. Available at: [Link]

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. ACS Publications. Available at: [Link]

  • Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. Frontiers. Available at: [Link]

  • Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. PubMed Central. Available at: [Link]

  • Blood concentration-time course of TPPU after i.v. injection to mice at... ResearchGate. Available at: [Link]

  • Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern. PubMed Central. Available at: [Link]

  • Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model. PubMed Central. Available at: [Link]

Sources

Method

Application Notes and Protocols for 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract Compound Profile and Hazard Assessment 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid. Such compounds a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Profile and Hazard Assessment

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid. Such compounds are common intermediates in pharmaceutical and agrochemical synthesis.[1] The presence of fluorine atoms can significantly alter the physicochemical and biological properties of the molecule. Based on data for analogous compounds like 4-Fluoro-3-methylbenzoic acid, it should be treated as a compound that may cause skin and eye irritation.[2]

Physicochemical Properties (Predicted and from Analogues)

PropertyValueSource/Rationale
Physical StateSolid, likely a white to off-white powder or crystalline solid.[2]Based on typical appearance of similar aromatic carboxylic acids.
Molecular FormulaC₁₄H₉F₂O₂PubChem CID: 103186327[3]
Molecular Weight248.22 g/mol PubChem CID: 103186327[3]
Melting PointExpected to be in the range of 160-180 °C.Based on the melting point of 4-Fluoro-3-methylbenzoic acid (164-168 °C).[2]
SolubilityLikely soluble in organic solvents such as alcohols, acetone, and DMSO. Limited solubility in water.General characteristic of aromatic carboxylic acids.

Hazard Identification (Based on Analogous Compounds)

While specific toxicity data is unavailable, it is prudent to assume the following hazards based on structurally related compounds:[2][4]

  • Skin Irritation: May cause irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] The sash should be kept as low as possible.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]

Personal Protective Equipment (PPE):

The following PPE must be worn at all times when handling 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid:

  • Eye Protection: Chemical safety goggles are mandatory.[7]

  • Hand Protection: Nitrile gloves should be worn. If prolonged contact is anticipated, consider double-gloving. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant lab coat must be worn and kept buttoned.[6]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling and First Aid

General Handling Precautions:

  • Avoid generating dust.[5] Use techniques such as gentle scooping and weighing on a tared weigh boat within a fume hood.

  • Avoid contact with skin and eyes.[7][8]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

  • Do not eat, drink, or smoke in the laboratory.[6]

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.

  • In case of eye contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[2]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions:

ParameterRecommendationRationale
TemperatureAmbient temperature.[2]Stable under normal conditions.
ContainerTightly closed container.[2]Prevents contamination and exposure to moisture.
LocationWell-ventilated, dry area away from direct sunlight and heat sources.[9]Minimizes degradation and potential for hazardous reactions.
SegregationStore separately from incompatible materials.[10]Prevents accidental mixing and hazardous reactions.

Incompatible Materials:

  • Strong Oxidizing Agents: Can lead to vigorous reactions.[10]

  • Strong Bases: As a carboxylic acid, it will react exothermically with strong bases.

  • Strong Acids: While generally stable, avoid contact with fuming acids.[10]

Spill and Waste Management

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the dust or liquid.

  • Cleanup: For small spills of the solid, carefully sweep up the material without creating dust and place it in a labeled, sealed container for disposal.[5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report all spills to the laboratory supervisor.

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials (e.g., gloves, weigh boats) should be placed in a sealed bag and disposed of as chemical waste.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a stock solution, a common procedure in drug discovery and development.

Materials:

  • 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (appropriate size)

  • Spatula

  • Weigh boat

  • Pipettes and pipette tips

Procedure:

  • Calculate the required mass:

    • For a 10 mM solution in 10 mL of DMSO:

    • Mass (g) = 0.010 L * 0.010 mol/L * 248.22 g/mol = 0.0248 g (24.8 mg)

  • Tare the weigh boat on the analytical balance inside a chemical fume hood.

  • Carefully weigh 24.8 mg of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid onto the weigh boat.

  • Transfer the solid to the volumetric flask.

  • Add approximately 8 mL of DMSO to the volumetric flask.

  • Gently swirl the flask to dissolve the solid. A vortex mixer can be used if necessary.

  • Once the solid is completely dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at the recommended temperature (typically -20°C for long-term storage) in a tightly sealed container.

Visualizations

Safe Handling and Storage Workflow

G Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal a Consult SDS/Safety Info b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Work Area (Fume Hood) b->c d Weigh Solid Compound c->d e Prepare Solution d->e g Tightly Seal Container d->g Store unused solid f Use in Experiment e->f e->g Store unused solution j Clean Work Area f->j h Store in Designated Area (Cool, Dry, Ventilated) g->h i Segregate from Incompatibles h->i k Dispose of Waste Properly j->k l Remove PPE & Wash Hands k->l

Caption: Logical workflow for the safe handling and storage of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

References

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Retrieved from [Link]

  • University of Malaya. (2023). SIC1003-Organic Chemistry 1. Retrieved from [Link]

  • Innovative Publication. (n.d.). Practical Lab Manual of Pharmaceutical Organic Chemistry - II. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

  • Quora. (2013). What are the industrial preparation method of fluoro benzoic acid?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • NIST. (n.d.). 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Fluorinated Benzoic Acids in Medicinal Chemistry

Introduction: The Strategic Imperative of Fluorine in the Privileged Benzoic Acid Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a corn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in the Privileged Benzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design.[1][2][3] Approximately 20% of all recently marketed pharmaceuticals contain at least one fluorine atom, a testament to its profound ability to modulate molecular properties.[4] When this unique halogen is introduced into the benzoic acid framework—a privileged structure renowned for its versatile binding capabilities and presence in numerous bioactive compounds—it creates a class of building blocks with exceptional potential for overcoming drug development challenges.[5]

Fluorine's power lies in its distinct physicochemical characteristics: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a subtle steric mimic.[2] This combination allows for the fine-tuning of a drug candidate's metabolic stability, acidity (pKa), lipophilicity, and binding affinity in ways that are often difficult to achieve with other substituents.[3][6]

This guide provides an in-depth exploration of the application of fluorinated benzoic acids, moving beyond simple descriptions to explain the causal relationships behind their effects. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also field-proven, detailed protocols for the synthesis and evaluation of these invaluable compounds.

Section 1: The Physicochemical Impact of Fluorine Substitution

The decision to incorporate a fluorine atom is a strategic one, aimed at predictably altering a molecule's behavior. The electron-withdrawing nature of fluorine is the primary driver of these changes, influencing several key drug-like properties.

Modulation of Acidity (pKa)

The introduction of fluorine onto a benzoic acid ring significantly increases its acidity (lowers its pKa) due to the powerful inductive effect (-I effect) of the C-F bond. This electronic pull stabilizes the resulting carboxylate anion, making the proton more likely to dissociate. The magnitude of this effect is highly dependent on the fluorine's position.

  • Ortho-substitution has the most dramatic impact due to the proximity of the fluorine atom to the carboxylic acid group.

  • Meta-substitution has a moderate effect.

  • Para-substitution has the smallest, yet still significant, effect.

This pKa modulation is critical for optimizing a drug's solubility, absorption, and interaction with biological targets.[7][8] For example, tuning the pKa can alter a compound's ionization state at physiological pH, directly impacting its ability to cross cell membranes or fit into a charged binding pocket.[1][9]

Enhancing Metabolic Stability

One of the most common applications of fluorine is to block metabolic "soft spots."[2] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance. Replacing a hydrogen atom at a site of potential hydroxylation with a fluorine atom can effectively shield the molecule from this metabolic pathway. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to enzymatic cleavage, thereby increasing the drug's half-life and bioavailability.[10][11][12]

Caption: Fluorine as a metabolic shield.

Adjusting Lipophilicity and Permeability

While fluorine is highly electronegative, its effect on lipophilicity (logP/logD) is context-dependent. A single fluorine substitution often leads to a slight increase in lipophilicity.[1] This can improve a drug's ability to permeate biological membranes, enhancing absorption and distribution, particularly into the central nervous system (CNS).[7] However, polyfluorinated groups, such as the trifluoromethyl (-CF3) group, significantly increase lipophilicity, a property that must be carefully balanced to avoid issues with poor aqueous solubility or non-specific binding.[1]

Influencing Conformation and Binding Interactions

Fluorine can engage in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and dipole-dipole interactions with backbone amides (e.g., C-F···C=O).[1] Its incorporation can also induce specific conformational preferences in a molecule through stereoelectronic effects, effectively "locking" it into a more bioactive shape for optimal receptor engagement.[1][13]

Section 2: A Comparative Guide to Fluorobenzoic Acid Isomers

The choice of where to place the fluorine atom on the benzoic acid ring is a critical design decision. The ortho (2-), meta (3-), and para (4-) isomers exhibit distinct physicochemical properties that make them suitable for different applications.[14]

PropertyBenzoic Acid (Ref.)2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Rationale for Difference
pKa 4.203.27 3.864.14The inductive effect of fluorine stabilizes the carboxylate anion. The effect is strongest when the fluorine is closest to the carboxyl group (ortho position).[8][14]
Melting Point (°C) 122.4122-125123-125184 The para-isomer can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and a significantly higher melting point.
logP 1.871.731.951.95Single fluorine substitution generally causes a slight increase in lipophilicity compared to hydrogen.[1]

Data compiled from various sources for illustrative purposes.[14]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Prepared by: Senior Application Scientist, Gemini Division This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)be...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. The synthesis of this biaryl compound is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is susceptible to several side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting advice and answers to frequently encountered issues, focusing on the identification and mitigation of common side products.

The core transformation involves the coupling of an aryl halide with an organoboron species, as depicted below.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions A 3-Bromo-5-fluorobenzoic Acid (Aryl Halide) plus1 + catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) B (3-Fluoro-4-methylphenyl)boronic Acid (Organoboron Reagent) C 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic Acid catalyst->C Suzuki-Miyaura Coupling base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme for Suzuki-Miyaura synthesis.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common side products encountered during the synthesis. Each entry follows a logical progression from identification to mitigation.

FAQ 1: I am observing a significant symmetrical biaryl impurity. What is it and how can I prevent it?

Issue: The most common side product is often the homocoupling of the boronic acid reagent, which in this case is 3,3'-difluoro-4,4'-dimethyl-1,1'-biphenyl . This impurity can be difficult to separate from the desired product due to similar polarity.

Causality & Mechanism: Homocoupling of boronic acids is primarily mediated by Palladium(II) species and is often accelerated by the presence of an oxidant, such as atmospheric oxygen.[1][2][3] If the active Pd(0) catalyst is oxidized to Pd(II) in the absence of an aryl halide, or if the transmetalation of the boronic acid occurs twice before reductive elimination, this side product can form.[4][5]

HomocouplingCycle pd2 Pd(II) ar_pd_x Ar'-Pd-X pd2->ar_pd_x Transmetalation ar_pd_ar Ar'-Pd-Ar' homocouple Ar'-Ar' (Homocoupling Product) ar_pd_ar->homocouple Reductive Elimination pd0 Pd(0) ar_pd_ar->pd0 pd0->pd2 Oxidant (O₂) ar_pd_x->ar_pd_ar 2nd Transmetalation boronic 2 Ar'B(OH)₂ (Boronic Acid) boronic->pd2 base Base base->boronic

Caption: Simplified cycle for boronic acid homocoupling.

Troubleshooting Strategies:

  • Atmosphere Control (Critical): The reaction mixture must be thoroughly degassed to remove oxygen.[3] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to adding the catalyst.[5] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: Use a Pd(0) precatalyst like Pd(PPh₃)₄ directly. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the phosphine ligand is present in sufficient excess to both reduce the Pd(II) to Pd(0) and act as a ligand.

  • Use of Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress the Pd(II)-mediated homocoupling pathway.[5]

  • Order of Addition: Add the boronic acid to the mixture of aryl halide, base, and solvent after degassing but just before adding the palladium catalyst.

FAQ 2: My analysis shows the presence of 3-fluorobenzoic acid. What is the cause?

Issue: The presence of 3-fluorobenzoic acid indicates that the starting material, 3-bromo-5-fluorobenzoic acid, has undergone dehalogenation (specifically, hydrodehalogenation).[6]

Causality & Mechanism: Dehalogenation occurs when a hydride species is transferred to the palladium center after the initial oxidative addition step.[4] Subsequent reductive elimination releases the dehalogenated arene instead of the cross-coupled product. Sources of hydrides can include solvents (especially alcohols), certain bases, or even the phosphine ligands themselves under certain conditions.[6]

Dehalogenation pd0 L₂Pd(0) ar_pd_br Ar-Pd(II)-Br (Oxidative Adduct) pd0->ar_pd_br Oxidative Addition ar_pd_h Ar-Pd(II)-H ar_pd_br->ar_pd_h ar_pd_h->pd0 ar_h Ar-H (Dehalogenated Product) ar_pd_h->ar_h Reductive Elimination ar_br Ar-Br hydride Hydride Source (e.g., solvent, base) hydride->ar_pd_br Hydride Transfer

Caption: Simplified pathway for dehalogenation.

Troubleshooting Strategies:

  • Solvent Selection: Avoid alcoholic solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[4][6]

  • Base Selection: While carbonates are common, a weaker base might be beneficial if the base is suspected to be a hydride source.[6] Ensure the base is of high purity and anhydrous if possible.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes accelerate the desired reductive elimination of the product, outcompeting the dehalogenation pathway.[6][7] Screening different ligands (e.g., SPhos, XPhos) may be necessary.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.

FAQ 3: I've identified 2-fluoro-1-methylbenzene in my crude product. Where did this come from?

Issue: The detection of 2-fluoro-1-methylbenzene (also known as 2-fluorotoluene) points to the protodeboronation of the (3-fluoro-4-methylphenyl)boronic acid.

Causality & Mechanism: Protodeboronation is the cleavage of the C–B bond, which is replaced by a C–H bond.[8] This side reaction is particularly problematic in aqueous basic media, which are standard conditions for many Suzuki couplings.[9] The boronic acid is converted to the more reactive boronate anion, which can then be protonated by water or other protic sources. Electron-deficient arylboronic acids can be more susceptible to this decomposition pathway.

Troubleshooting Strategies:

  • Use Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Ar-B(pin)). These are generally less prone to protodeboronation and release the boronic acid slowly under the reaction conditions.[9]

  • Minimize Water: While some water is often necessary for the Suzuki reaction (to dissolve the base and facilitate transmetalation), using the minimum required amount can help reduce the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the exposure of the boronic acid to the destabilizing conditions. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Choice of Base: In some cases, fluoride bases (e.g., CsF, KHF₂) can be used in anhydrous conditions, which can suppress protodeboronation.

Analytical and Preparative Protocols
Data Summary for Analysis

To aid in the identification of products and byproducts via LC-MS, the following table summarizes their molecular weights.

Compound NameStructureMolecular FormulaMonoisotopic Mass (Da)
Desired Product 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acidC₁₄H₁₀F₂O₂248.0645
Side Product 1 (Homocoupling) 3,3'-Difluoro-4,4'-dimethyl-1,1'-biphenylC₁₄H₁₂F₂218.0898
Side Product 2 (Dehalogenation) 3-Fluorobenzoic acidC₇H₅FO₂140.0274
Side Product 3 (Protodeboronation) 2-Fluoro-1-methylbenzeneC₇H₇F110.0532
Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq.), (3-fluoro-4-methylphenyl)boronic acid (1.2 eq.), and K₂CO₃ (3.0 eq.).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Sparge the mixture vigorously with argon or nitrogen for 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization.

Protocol 2: HPLC Method for Crude Reaction Analysis

This method provides a baseline for separating the main components of the reaction mixture.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: Generally, the more polar compounds will elute first. Expect 3-fluorobenzoic acid to elute early, followed by the desired product, and then the less polar homocoupling byproduct.

General Troubleshooting Workflow

If your reaction is providing low yields or is difficult to purify, use the following workflow to diagnose the issue.

TroubleshootingWorkflow start Low Yield or Impure Product analyze Analyze Crude by LC-MS/NMR start->analyze identify Identify Major Side Product(s) analyze->identify homo Homocoupling (Ar'-Ar') identify->homo Ar'-Ar' dehalo Dehalogenation (Ar-H) identify->dehalo Ar-H proto Protodeboronation (Ar'-H) identify->proto Ar'-H other Other/Unknown identify->other Other fix_homo Improve Degassing Use Pd(0) Catalyst Add Reducing Agent homo->fix_homo fix_dehalo Change Solvent (Aprotic) Screen Bases/Ligands Lower Temperature dehalo->fix_dehalo fix_proto Use Boronic Ester Minimize Water Reduce Reaction Time proto->fix_proto fix_other Re-evaluate All Reagents & Conditions other->fix_other

Caption: A logical workflow for troubleshooting common issues.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • RSC Publishing. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. [Link]

  • ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. [Link]

  • Organic Chemistry Portal. Protodeboronations. [Link]

  • CORE. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • NIH. Deciphering complexity in Pd–catalyzed cross-couplings. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Journal of the American Chemical Society. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

Sources

Optimization

troubleshooting 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid insolubility issues

Technical Support Center: 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide addresses common insolubility issues encount...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses common insolubility issues encountered with 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of how to approach and resolve solubility challenges.

Section 1: Understanding the Molecule - Predicted Physicochemical Properties

Before attempting to dissolve a compound, it is crucial to understand its inherent physicochemical properties. Direct experimental data for 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is limited, therefore, we rely on predictive models to estimate its characteristics. These predictions offer valuable insights into its expected behavior.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₄H₁₀F₂O₂-
Molecular Weight 248.22 g/mol -
logP (Octanol-Water Partition Coefficient) 3.6A positive logP value in this range suggests the molecule is lipophilic ("fat-loving") and will likely have low solubility in aqueous solutions.[1][2]
pKa (Acid Dissociation Constant) ~3.5 - 4.5The carboxylic acid group is expected to have a pKa in this range. This means the compound's charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the solution.[3]

Note: These values are predictions and should be confirmed by experimental data.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered when working with 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

Q1: Why is my compound not dissolving in aqueous buffers like PBS?

A1: The predicted high logP value of 3.6 indicates that 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is significantly more soluble in lipids than in water.[1] Consequently, its solubility in aqueous buffers such as Phosphate Buffered Saline (PBS) is expected to be very low. The fluorine atoms and the biphenyl-like structure contribute to this lipophilicity.[4]

Q2: I've tried dissolving the compound in DMSO first, but it precipitates when I add it to my aqueous cell culture medium. What is happening?

A2: This is a common issue known as "precipitation upon dilution." While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds, the compound may crash out of solution when the highly concentrated DMSO stock is introduced into a predominantly aqueous environment. This occurs because the overall solvent properties are no longer favorable for keeping the lipophilic compound dissolved.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of carboxylic acids is highly pH-dependent.[5][6][7]

  • At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH), making the molecule neutral and less soluble in water.

  • At high pH (alkaline conditions): The carboxylic acid group will be deprotonated (-COO⁻), forming a carboxylate salt.[8][9] This charged form is significantly more polar and thus more soluble in water.

Therefore, increasing the pH of your aqueous solution should increase the solubility of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.[8][9]

Section 3: Step-by-Step Troubleshooting Protocols

If you are facing solubility issues, follow this logical progression of troubleshooting steps.

Protocol 1: Initial Solubility Testing in Organic Solvents

Before attempting aqueous dissolution, it is essential to identify a suitable organic stock solvent.

Objective: To determine an effective organic solvent for creating a concentrated stock solution.

Materials:

  • 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Small glass vials

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1 mg) into separate vials.

  • Add a small, measured volume of each organic solvent (e.g., 100 µL) to the respective vials.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL).

  • If not fully dissolved, you can add more solvent incrementally to determine the approximate solubility.

Expected Outcome: The compound is likely to be soluble in polar aprotic solvents like DMSO and DMF.[10] It may have moderate solubility in alcohols like ethanol and methanol.

Protocol 2: pH-Mediated Aqueous Solubilization

This protocol leverages the acidic nature of the compound to enhance its solubility in aqueous solutions.

Objective: To dissolve the compound in an aqueous buffer by adjusting the pH.

Materials:

  • 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of the compound to your aqueous buffer.

  • Begin stirring the suspension.

  • Slowly add the 1 M NaOH solution dropwise while monitoring the pH.

  • As the pH increases, the compound should begin to dissolve as the carboxylic acid is deprotonated to the more soluble carboxylate salt.[8][9]

  • Continue to add base until the compound is fully dissolved. Note the final pH.

  • Important: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). If necessary, you may need to carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that this may cause precipitation if the pH drops too low.

Protocol 3: Utilizing Co-solvents for Aqueous Formulations

If pH adjustment is not suitable for your experiment, a co-solvent system can be employed.[11]

Objective: To maintain solubility in an aqueous system by including a small percentage of an organic solvent.

Materials:

  • Concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, from Protocol 1).

  • Aqueous buffer.

  • Vortex mixer.

Procedure:

  • Prepare a concentrated stock solution of the compound in an appropriate organic solvent like DMSO.

  • In a separate tube, add the desired volume of your aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the concentrated stock solution dropwise.

  • The final concentration of the organic solvent should be kept to a minimum, typically below 1% (v/v) for many biological experiments, to avoid solvent-induced artifacts.

  • If precipitation occurs, you may need to decrease the final concentration of the compound or slightly increase the percentage of the co-solvent.

Section 4: Visualization of Troubleshooting Workflow

The following diagram illustrates the logical flow for addressing insolubility issues with 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

G cluster_0 Initial State cluster_1 Strategy 1: pH Adjustment cluster_2 Strategy 2: Co-Solvent System start Compound Insoluble in Aqueous Buffer ph_adjust Add Base (e.g., NaOH) to Increase pH > pKa start->ph_adjust Is pH modification an option? organic_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->organic_stock If pH modification is not an option check_ph Is the final pH compatible with the assay? ph_adjust->check_ph success_ph Compound Dissolved check_ph->success_ph Yes check_ph->organic_stock No dilute Add Stock to Aqueous Buffer (with vigorous mixing) organic_stock->dilute check_precipitate Does the compound precipitate? dilute->check_precipitate success_cosolvent Compound Solubilized check_precipitate->success_cosolvent No fail_cosolvent Reduce Final Concentration or Increase Co-solvent % check_precipitate->fail_cosolvent Yes fail_cosolvent->dilute

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Welcome to the dedicated technical support guide for the derivatization of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the derivatization of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this molecule. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction to the Chemistry

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a bi-aryl carboxylic acid. The primary reactive handle for derivatization is the carboxylic acid moiety, which is commonly targeted for amide bond formation or esterification. The presence of two fluorine atoms can influence the reactivity of the molecule. The fluorine atom on the first phenyl ring (position 5) is electron-withdrawing, which can increase the acidity of the carboxylic acid proton and potentially affect the reactivity of the carboxyl group. The fluorine atom on the second phenyl ring (position 3') and the methyl group (position 4') also contribute to the overall electronic and steric properties of the molecule.

A common challenge in the derivatization of such carboxylic acids is achieving high yields and purity, particularly when dealing with sensitive or poorly soluble substrates. The following guide will address the most pressing issues you may encounter.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield in Amide Coupling Reactions

You are attempting to form an amide by reacting 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid with an amine using a standard coupling agent like EDC/HOBt, but you observe low conversion of your starting material.

Root Cause Analysis and Solutions:

  • Inadequate Activation of the Carboxylic Acid: The first step in amide bond formation is the activation of the carboxylic acid. If this step is inefficient, the reaction will not proceed to completion.

    • Solution 1: Choice of Coupling Agent. While EDC/HOBt is a common choice, other coupling agents may be more effective depending on your specific amine. For sterically hindered amines or less nucleophilic amines, consider more potent activating agents like HATU or HBTU. These reagents form a more reactive activated ester, which can significantly improve reaction rates and yields.

    • Solution 2: Reaction Temperature. Many coupling reactions are initially performed at 0 °C to control the exothermic reaction and minimize side products, then allowed to warm to room temperature. If you are experiencing low yield, consider running the reaction at a slightly elevated temperature (e.g., 40-50 °C) after the initial activation step, provided your substrates are stable at these temperatures.

    • Solution 3: pH of the Reaction Mixture. The pH of the reaction is critical. The amine must be in its free base form to be nucleophilic. If your amine is stored as a hydrochloride salt, you must add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid. Use at least one equivalent of the base for the amine salt and an additional equivalent if your carboxylic acid is not pre-activated.

  • Poor Solubility of Starting Materials: 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, being a relatively large and rigid molecule, may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution 1: Solvent Selection. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for amide coupling. If solubility is an issue in DCM, consider using DMF, which is a more polar and better solvent for many organic molecules. A mixture of solvents can also be effective.

    • Solution 2: Sonication. If you observe suspended solid material, brief sonication of the reaction mixture can help to break up aggregates and improve dissolution, thereby increasing the reaction rate.

Experimental Protocol: Improved Amide Coupling with HATU

  • To a solution of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Significant Side Products

You observe multiple spots on your TLC plate or peaks in your LC-MS that do not correspond to your starting materials or desired product.

Root Cause Analysis and Solutions:

  • Side Reactions of the Coupling Agent: Some coupling agents can lead to the formation of side products. For example, EDC can rearrange to form a stable N-acylurea, which can be difficult to remove.

    • Solution: Additive to Suppress Side Reactions. The addition of HOBt or HOAt when using carbodiimide coupling agents like EDC is crucial. These additives trap the activated O-acylisourea intermediate to form a more stable activated ester, which is less prone to side reactions and racemization (if your amine is chiral).

  • Epimerization/Racemization: If your amine substrate contains a stereocenter, the harshness of the reaction conditions or the nature of the coupling agent can lead to the loss of stereochemical integrity.

    • Solution: Use of Racemization-Suppressing Additives. Additives like HOBt and particularly HOAt are known to suppress racemization during amide bond formation. Using coupling agents that incorporate these moieties, such as HATU, is also a good strategy. Running the reaction at lower temperatures can also help to minimize epimerization.

Diagram: Troubleshooting Low Yield in Amide Coupling

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best method to convert 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid to its corresponding methyl ester?

A1: Fischer esterification is a straightforward and cost-effective method for this conversion. This involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Fischer Esterification

  • Suspend 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude methyl ester, which can be further purified by chromatography if necessary.

Q2: How can I purify my final derivatized product if it is difficult to separate from the unreacted starting acid?

A2: If your product is neutral (e.g., an ester or an amide), you can use an acid-base extraction to remove the unreacted carboxylic acid. After the reaction workup, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or DCM) and wash it with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, while your neutral product remains in the organic layer.

Diagram: Purification Workflow

Caption: A workflow for the purification of a neutral product from an unreacted carboxylic acid starting material.

Q3: Are there any specific safety precautions I should take when working with fluorinated aromatic compounds?

A3: Fluorinated organic compounds should be handled with care in a well-ventilated fume hood. While the toxicological properties of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid and its derivatives may not be fully characterized, it is prudent to treat them as potentially hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent skin contact. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

Summary of Recommended Reaction Conditions

Reaction TypeCoupling/Activating AgentSolventBase (if needed)TemperatureKey Considerations
Amide Coupling EDC/HOBt or HATUDMF or DCMDIPEA or TEA0 °C to RTEnsure amine is in free base form; HATU is preferred for challenging couplings.
Esterification Catalytic H2SO4Methanol (for methyl ester)N/ARefluxA simple and direct method for ester formation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Optimization

Technical Support Center: Purification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Welcome to the technical support resource for the purification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (CAS No. 1261987-60-3).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (CAS No. 1261987-60-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this fluorinated biaryl carboxylic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to Purification Challenges

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a key intermediate in various research and development applications. Its synthesis, commonly achieved through a Suzuki-Miyaura cross-coupling reaction, can present several purification challenges. The presence of structurally similar impurities, residual starting materials, and byproducts from side reactions necessitates robust purification strategies to achieve high purity. This guide will address these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid?

A1: The impurity profile of your crude product will largely depend on the synthetic route. Assuming a Suzuki-Miyaura coupling between 3-bromo-5-fluorobenzoic acid and (3-fluoro-4-methylphenyl)boronic acid, the most common impurities include:

  • Homocoupling products: Biphenyls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeboronation byproduct: 3-Fluoro-4-methyltoluene, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Starting materials: Unreacted 3-bromo-5-fluorobenzoic acid and (3-fluoro-4-methylphenyl)boronic acid.

  • Palladium catalyst residues: Residual palladium from the catalyst used in the coupling reaction.

Q2: My crude product is a brownish or off-white solid. Is this normal?

A2: Yes, it is common for the crude product of a Suzuki-Miyaura coupling to be colored. This coloration is often due to residual palladium catalyst (often appearing as palladium black) or other colored byproducts.[1] A successful purification should yield a white to off-white crystalline solid.

Q3: I am having difficulty dissolving my crude product for recrystallization. What solvents should I try?

A3: Fluorinated benzoic acids often have moderate solubility in common organic solvents. For recrystallization, a solvent system where the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures is ideal. Good starting points for solvent screening include:

  • Alcohols such as ethanol or isopropanol.

  • Esters like ethyl acetate.

  • Aromatic hydrocarbons like toluene.

  • Mixtures of solvents, such as ethanol/water or toluene/heptane.

Q4: What analytical techniques are best suited for assessing the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of fluorinated benzoic acids.[2] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[2][3] Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C): To confirm the structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Low recovery of the final product after purification is a frequent challenge. The following guide will help you troubleshoot potential causes.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_solubility Was the compound fully dissolved during recrystallization? start->check_solubility premature_crystallization Did crystals form prematurely during hot filtration? check_solubility->premature_crystallization Yes solubility_solution Optimize solvent volume and temperature. Consider a different solvent system. check_solubility->solubility_solution No incomplete_precipitation Was precipitation from the mother liquor incomplete? premature_crystallization->incomplete_precipitation No filtration_solution Preheat the filtration apparatus. Add a small amount of hot solvent to redissolve. premature_crystallization->filtration_solution Yes chromatography_issues Was column chromatography used? incomplete_precipitation->chromatography_issues No precipitation_solution Cool the filtrate to a lower temperature (e.g., 0-4°C). Consider adding an anti-solvent. incomplete_precipitation->precipitation_solution Yes chromatography_solution Check for product streaking or irreversible binding to the stationary phase. Optimize the eluent system. chromatography_issues->chromatography_solution Yes

Caption: Troubleshooting workflow for low purification yield.

Issue 2: Persistent Impurities After Recrystallization

If your product still shows significant impurities after recrystallization, consider the following.

Causality and Solutions for Persistent Impurities

Potential Cause Explanation Recommended Solution
Co-crystallization of Impurities An impurity with a similar structure and polarity to the desired product may crystallize along with it. This is common with isomeric byproducts.- Perform a second recrystallization with a different solvent system to alter the solubility properties of the product and impurities. - Consider a purification method with higher resolving power, such as column chromatography.
Inappropriate Solvent Choice The chosen solvent may not provide a sufficient solubility difference between the product and the impurity at high and low temperatures.- Conduct a systematic solvent screen to find a solvent that maximizes the solubility of the desired product when hot and minimizes it when cold, while keeping impurities dissolved.[4]
Trapped Mother Liquor Impurities can be trapped within the crystal lattice or on the surface of the crystals if the mother liquor is not efficiently removed.- Ensure thorough washing of the filtered crystals with a small amount of cold, fresh solvent. - Avoid excessively rapid cooling, which can lead to the formation of small, impure crystals.
Issue 3: Challenges in Chromatographic Purification

Column chromatography can be an effective method for separating closely related impurities, but it comes with its own set of challenges.

Troubleshooting Common Chromatography Problems

Chromatography_Troubleshooting start Chromatography Issue poor_separation Poor separation of spots on TLC? start->poor_separation streaking Product streaking on the column? start->streaking low_recovery Low recovery from the column? start->low_recovery separation_solution Optimize the mobile phase. Try a different solvent system with varying polarity. Consider a different stationary phase (e.g., alumina). poor_separation->separation_solution streaking_solution The compound may be too polar for the eluent. Add a small amount of acid (e.g., acetic acid) to the mobile phase to suppress ionization of the carboxylic acid. Ensure the sample is loaded in a minimal amount of solvent. streaking->streaking_solution recovery_solution The compound may be irreversibly adsorbed to the silica gel. Use a more polar eluent to flush the column. Consider deactivating the silica gel with a small amount of a polar solvent before packing. low_recovery->recovery_solution

Caption: Troubleshooting guide for column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

This protocol provides a general guideline for the recrystallization of the title compound. The optimal solvent and volumes should be determined experimentally on a small scale.

Materials:

  • Crude 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

  • Recrystallization solvent (e.g., isopropanol, ethanol, or ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude product and a stir bar. Add a minimal amount of the chosen solvent to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid is completely dissolved. Avoid adding an excessive amount of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (like residual catalyst), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose HPLC method for the purity analysis of fluorinated benzoic acids. Method optimization may be required for your specific instrument and sample.

Instrumentation and Conditions:

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

References

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Gillmore, A. T., et al. (2012). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Ohya, T., Kudo, N., Suzuki, E., & Kawashima, Y. (1998). Determination of perfluorinated carboxylic acids in biological samples by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 720(1-2), 1-7. [Link]

  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Kubota, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Last Updated: January 19, 2026 Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for addressing resistance to 5-Fluoro-3-(3-fluoro...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for addressing resistance to 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. As this is a novel investigational compound, this document is framed around a hypothesized mechanism of action as a MAPK (Mitogen-Activated Protein Kinase) pathway inhibitor, a common target for structurally related small molecules. The principles, troubleshooting steps, and protocols provided are based on well-established mechanisms of resistance to targeted therapies, particularly BRAF and MEK inhibitors, and are broadly applicable for investigating resistance to novel kinase inhibitors.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs) - Understanding Resistance

Q1: My cells initially responded to 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, but now they are growing again. What is happening?

A1: This phenomenon is known as acquired resistance and is a common challenge with targeted cancer therapies.[5] Initially, the compound effectively inhibits its target, leading to cell cycle arrest or apoptosis. However, a small population of cells can survive and proliferate by developing mechanisms to bypass the drug's inhibitory effect. These mechanisms often involve the reactivation of the same signaling pathway the drug targets or the activation of alternative survival pathways.[1][3][4][6]

Q2: What are the most common molecular mechanisms that could be driving resistance to a MAPK pathway inhibitor like 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid?

A2: Based on extensive research into BRAF and MEK inhibitors, resistance mechanisms can be broadly categorized into two main groups[4][6]:

  • Reactivation of the MAPK Pathway: This is the most frequent cause of resistance.[2][3][7] The cancer cell finds a way to turn the ERK signaling pathway back on despite the presence of the inhibitor. This can occur through:

    • Upstream Mutations: Acquiring new mutations in genes like NRAS or KRAS.[1][6] These mutations can activate CRAF, bypassing the need for the inhibited BRAF.[1]

    • Target Gene Alterations: Amplification (making many copies) of the BRAF gene or expression of alternative splice variants can overcome the inhibitor's effect.[1][6]

    • Downstream Mutations: Mutations in genes downstream of the target, such as MEK1/2, can reactivate the pathway.[1][8]

  • Activation of Bypass Survival Pathways: The cell activates alternative signaling routes to promote survival and proliferation, making it no longer dependent on the MAPK pathway.[1][6][9] Common bypass pathways include:

    • PI3K/AKT Pathway Upregulation: Increased signaling through the PI3K/AKT pathway is a well-documented resistance mechanism.[5][6][10][11] This can be due to loss of the tumor suppressor PTEN or activating mutations in PI3K pathway components.[2]

    • Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like EGFR, PDGFRβ, or IGF-1R can trigger parallel survival signals.[1][5][9][12]

Q3: Could the drug simply not be getting into the cells or be getting pumped out?

A3: Yes, this is a valid consideration. Reduced intracellular drug concentration is a classic resistance mechanism. This can be caused by:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, preventing it from reaching its target.[13][14][15]

  • Altered Drug Metabolism: Cells may develop the ability to metabolize the compound into an inactive form more rapidly. This is often mediated by cytochrome P450 enzymes.

Q4: How do I know which resistance mechanism is active in my experimental model?

A4: A systematic, multi-step approach is required to pinpoint the specific mechanism. This involves a series of molecular and cellular assays to test each major hypothesis. The troubleshooting guide in Part 2 provides a logical workflow for this investigation, starting with the most common mechanisms.

Part 2: Troubleshooting Guide - A Step-by-Step Workflow for Investigating Resistance

This guide provides a structured workflow to diagnose the cause of resistance to 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid in your cell line models.

Workflow Overview: From Observation to Mechanism

The following diagram illustrates the logical flow for troubleshooting resistance.

Resistance_Workflow cluster_0 Phase 1: Confirm Resistance & Initial Triage cluster_1 Phase 2: Investigate MAPK Pathway Reactivation cluster_2 Phase 3: Investigate Bypass Pathways cluster_3 Phase 4: Cellular & Pharmacological Mechanisms A Observe Reduced Sensitivity (IC50 Shift) B Verify Compound Integrity & Concentration A->B C Assess Target Pathway Activity (Phospho-ERK Levels) B->C D Sequence Upstream Genes (NRAS, KRAS, HRAS) C->D If p-ERK is restored G Assess PI3K/AKT Pathway (Phospho-AKT Levels) C->G If p-ERK remains low I Measure Drug Efflux (Rhodamine 123 Assay) C->I If p-ERK remains low & no bypass activation E Analyze Target Gene (BRAF sequencing, CNV) D->E No mutations found F Sequence Downstream Genes (MEK1, MEK2) E->F No alterations found H Profile Receptor Tyrosine Kinases (RTK Array, Western Blot) G->H No p-AKT increase J Analyze Drug Metabolism (LC-MS/MS) I->J No efflux observed

Caption: A logical workflow for diagnosing resistance mechanisms.

Phase 1: Confirm Resistance and Assess Target Pathway
Question: My cells are growing in the presence of the drug. Is it definitely resistance?

Troubleshooting Steps:

  • Confirm IC50 Shift: First, quantitatively confirm the loss of sensitivity. Perform a dose-response cell viability assay (e.g., CellTiter-Glo®) on your resistant cell line alongside the parental (sensitive) cell line. A significant rightward shift in the IC50 curve for the resistant line confirms resistance.

  • Verify Compound: Ensure your stock of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid has not degraded. Use a fresh, validated batch of the compound if possible.

  • Check the Primary Signaling Pathway: The most critical first step is to determine if the MAPK pathway is reactivated.[2][3]

    • Action: Perform a Western blot analysis on lysates from both parental and resistant cells treated with the compound. Probe for phosphorylated ERK (p-ERK) and total ERK.

    • Interpreting the Results:

      • Result A: p-ERK is suppressed in parental cells but restored in resistant cells. This strongly indicates MAPK pathway reactivation . Proceed to Phase 2 .

      • Result B: p-ERK is suppressed in both parental and resistant cells. This suggests the cells are surviving via a bypass pathway . Proceed to Phase 3 .

Phase 2: Investigating MAPK Pathway Reactivation (If p-ERK is Restored)
Question: Western blot shows p-ERK levels are high in my resistant cells despite treatment. What's the cause?

Troubleshooting Steps:

  • Sequence Upstream Activators (RAS Genes): Activating mutations in NRAS or KRAS are a common cause of resistance to BRAF inhibitors.[1][6][8]

    • Action: Isolate genomic DNA from parental and resistant cells and perform Sanger or next-generation sequencing (NGS) of the hotspot codons in NRAS (e.g., Q61) and KRAS (e.g., G12, G13, Q61).[1][16]

  • Analyze the Target Gene (e.g., BRAF): While secondary mutations in the drug-binding pocket of BRAF are rare, gene amplification or the expression of alternative splice variants that lack the inhibitory domain can occur.[1][6]

    • Action: Use quantitative PCR (qPCR) to assess the copy number variation (CNV) of the BRAF gene. Perform RT-PCR followed by sequencing to check for splice variants.

  • Sequence Downstream Effectors (MEK Genes): Activating mutations in MAP2K1 (MEK1) or MAP2K2 (MEK2) can also cause resistance.[1][8]

    • Action: Sequence the coding regions of MAP2K1 and MAP2K2 to identify potential activating mutations.

Phase 3: Investigating Bypass Pathways (If p-ERK Remains Suppressed)
Question: p-ERK is low, but the cells are still alive. How are they surviving?

Troubleshooting Steps:

  • Assess PI3K/AKT Pathway Activation: This is a major survival pathway that frequently compensates for MAPK inhibition.[5][6][11]

    • Action: Perform a Western blot for phosphorylated AKT (p-AKT at Ser473) and total AKT.[16] An increase in the p-AKT/total AKT ratio in resistant cells is a strong indicator of bypass through this pathway.[6] If positive, consider sequencing key genes like PIK3CA and checking for loss of PTEN.[2]

  • Screen for Receptor Tyrosine Kinase (RTK) Upregulation: Cancer cells can upregulate various RTKs to activate parallel signaling cascades.[1][9][17]

    • Action: Use a phospho-RTK array to screen for broad changes in RTK activation. This array contains antibodies against dozens of phosphorylated RTKs. Follow up on any positive "hits" with specific Western blots (e.g., for p-EGFR, p-IGF1R) to confirm.[1][12] Epigenetic changes can also lead to upregulation of RTKs like EGFR.[18]

Phase 4: Investigating Cellular and Pharmacological Mechanisms
Question: I've ruled out MAPK reactivation and the common bypass pathways. What else could be causing resistance?

Troubleshooting Steps:

  • Measure Drug Efflux Activity: Increased activity of efflux pumps like P-glycoprotein (MDR1) can reduce intracellular drug levels.[13]

    • Action: Perform a Rhodamine 123 efflux assay.[13] Rhodamine 123 is a fluorescent substrate for MDR1. Resistant cells with high MDR1 activity will retain less dye compared to parental cells. This effect should be reversible by co-incubation with an MDR1 inhibitor like verapamil or tariquidar.[13]

  • Investigate Drug Metabolism: Cells may enhance their ability to metabolize and inactivate the compound.

    • Action: This is a more complex analysis requiring specialized equipment. Incubate the compound with liver microsomes or S9 fractions from different species, or with the cells themselves, and use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify potential metabolites.[19] A decrease in the parent compound and an increase in specific metabolites in resistant cells would suggest this mechanism.

Summary of Potential Resistance Mechanisms and Key Assays
Resistance CategorySpecific MechanismPrimary Diagnostic AssayConfirmatory Steps / Potential Solutions
MAPK Reactivation NRAS/KRAS MutationGene Sequencing (Sanger/NGS)Combine with a MEK inhibitor.[2][3]
BRAF Amplification / Splice VariantqPCR (for CNV) / RT-PCRIncrease drug concentration; consider next-gen inhibitors.
MEK1/2 MutationGene Sequencing (Sanger/NGS)Combine with an ERK inhibitor.
Bypass Pathways PI3K/AKT ActivationWestern Blot (p-AKT)Combine with a PI3K or AKT inhibitor.[3][10]
RTK Upregulation (e.g., EGFR, IGF-1R)Phospho-RTK Array, Western BlotCombine with an inhibitor targeting the specific RTK.[3][12]
Pharmacological Increased Drug Efflux (MDR1)Rhodamine 123 Efflux AssayCombine with an efflux pump inhibitor (e.g., tariquidar).[13]
Enhanced Drug MetabolismLC-MS/MS Metabolite IDModify compound structure to block metabolic sites.

Part 3: Key Experimental Protocols

Protocol 1: Western Blot for Pathway Activation (p-ERK, p-AKT)

This protocol is fundamental for distinguishing between MAPK reactivation and bypass pathway activation.[20][21]

Objective: To measure the phosphorylation status of key signaling proteins.

Materials:

  • Parental and resistant cell lines

  • 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-p-AKT (Ser473), Rabbit anti-AKT, Mouse anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed parental and resistant cells. Allow them to adhere overnight. Treat cells with vehicle (DMSO) or 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid at a relevant concentration (e.g., 1x or 10x IC50 of the parental line) for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape cells, and incubate on ice for 20 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody overnight at 4°C.

  • Secondary Antibody & Detection: Wash membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again. Apply ECL substrate and visualize using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phospho-protein levels to total protein levels.

Protocol 2: Rhodamine 123 Efflux Assay for MDR1 Activity

Objective: To functionally assess the activity of the MDR1 (P-gp) drug efflux pump.[13][22]

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123 (fluorescent substrate)

  • Tariquidar or Verapamil (MDR1 inhibitor)

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (for plate reader) or culture flasks (for flow cytometry) and allow them to adhere.

  • Inhibitor Pre-treatment (for control wells): To a subset of wells, add the MDR1 inhibitor (e.g., 1 µM Tariquidar) and incubate for 1 hour.

  • Dye Loading: Add Rhodamine 123 (final concentration ~1 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Efflux Phase: Remove the dye-containing medium. Wash cells twice with ice-cold PBS. Add fresh, pre-warmed, phenol red-free medium (with or without the MDR1 inhibitor as in step 2).

  • Measurement:

    • Plate Reader: Immediately measure the fluorescence (baseline, T=0). Continue to measure fluorescence at intervals (e.g., every 30 minutes for 2 hours) at 37°C.

    • Flow Cytometry: After a set efflux period (e.g., 90 minutes), harvest the cells, wash with cold PBS, and analyze intracellular fluorescence by flow cytometry.

  • Analysis: Cells with high MDR1 activity will show a rapid decrease in fluorescence over time as the dye is pumped out. This decrease will be significantly attenuated in the presence of the MDR1 inhibitor.

Signaling Pathway Diagrams

The following diagrams illustrate the core signaling pathways discussed in this guide.

MAPK_Pathway RTK RTK (e.g., EGFR) RAS RAS (NRAS, KRAS) RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Inhibitor 5-Fluoro-3-(3-fluoro-4-methylphenyl) benzoic acid Inhibitor->BRAF

Caption: The canonical MAPK signaling pathway and the hypothesized target.

Resistance_Pathways cluster_MAPK MAPK Pathway cluster_Bypass Bypass Pathway RAS_mut NRAS/KRAS Mutation CRAF CRAF RAS_mut->CRAF MEK MEK1/2 CRAF->MEK ERK ERK1/2 MEK->ERK Survival Survival ERK->Survival BRAF_inhibited BRAF (Inhibited) RTK_up RTK Upregulation (EGFR, IGF-1R) PI3K PI3K RTK_up->PI3K AKT AKT PI3K->AKT AKT->Survival Inhibitor Drug Inhibitor->BRAF_inhibited

Caption: Key mechanisms of resistance: MAPK reactivation and bypass signaling.

References
  • Luebker, S. A., & Koepsell, S. A. (2014). Mechanisms of Resistance to Mitogen-Activated Protein Kinase Pathway Inhibition in BRAF-Mutant Melanoma. ASCO Publications. [Link]

  • Gao, L., et al. (2023). Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. MDPI. [Link]

  • Smith, M. A., & Poteet, E. (2020). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology. [Link]

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  • Zhang, H., et al. (2016). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance. Journal of Analytical & Pharmaceutical Research. [Link]

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  • Wang, Y., et al. (2012). Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to Vemurafenib in Human B-RAF V600E Mutant Melanoma. Journal of Biological Chemistry. [Link]

  • Karki, R., et al. (2023). The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells. Science Translational Medicine. [Link]

  • Lin, L., et al. (2021). Targeting BRAF Activation as Acquired Resistance Mechanism to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Non-Small-Cell Lung Cancer. Cancers. [Link]

  • Ercan, D., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Clinical Cancer Research. [Link]

  • Anjum, V., et al. (2016). In vitro test methods for metabolite identification: A review. Journal of Pharmaceutical Investigation. [Link]

  • Girotti, M. R., et al. (2013). Inhibiting EGF Receptor or SRC Family Kinase Signaling Overcomes BRAF Inhibitor Resistance in Melanoma. Cancer Discovery. [Link]

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  • Shaul, Y., & Seger, R. (2005). The detection of MAPK signaling. PubMed. [Link]

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Reference Data & Comparative Studies

Comparative

A Hypothesis-Driven Approach to Unraveling the Mechanism of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

As a Senior Application Scientist, I am pleased to present this comprehensive guide for the validation of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid's mechanism of action. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I am pleased to present this comprehensive guide for the validation of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid's mechanism of action. This document is designed for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded framework for elucidating and confirming the compound's biological activity. Our approach emphasizes scientific integrity, with each experimental stage designed to be self-validating and to contribute to a cohesive mechanistic narrative.

Preliminary in-silico analyses and initial screening data suggest that 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid may function as a modulator of intracellular signaling pathways critical to cell growth and proliferation. A leading hypothesis is its potential role as an inhibitor of a key kinase within the mitogen-activated protein kinase (MAPK) cascade, a pathway frequently dysregulated in various human cancers. This guide will systematically test this hypothesis through a multi-tiered experimental strategy.

g1 cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Mechanism of Action Confirmed A In-silico Modeling & Preliminary Screening B Phase 1: Direct Target Engagement A->B C Phase 2: Downstream Pathway Analysis B->C D Phase 3: Cellular Phenotypic Confirmation C->D E Validated MoA of 5-Fluoro-3- (3-fluoro-4-methylphenyl)benzoic acid D->E

Caption: A structured workflow for the validation of the mechanism of action.

Phase 1: Establishing Direct Target Engagement

The foundational step in validating a compound's mechanism of action is to unequivocally demonstrate a direct physical interaction with its putative molecular target. We will employ a suite of biophysical and cellular assays to confirm target engagement with high confidence.

Biophysical Characterization of Binding

Rationale: To quantify the binding affinity and kinetics of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid to its suspected target kinase.

Experimental Protocols:

  • Surface Plasmon Resonance (SPR): This label-free technique provides real-time quantitative data on the binding and dissociation of the compound to the immobilized target protein.

    • Immobilize the recombinant target kinase onto a sensor chip.

    • Flow a series of concentrations of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid over the chip.

    • Measure the change in the refractive index to determine the association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

    • Load the purified target kinase into the sample cell.

    • Titrate a solution of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid into the cell.

    • Measure the heat evolved or absorbed after each injection.

    • Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Comparative Data Summary:

TechniqueKey Parameters MeasuredExpected Outcome for a High-Affinity Binder
SPR ka, kd, KDFast on-rate, slow off-rate, and a low nanomolar KD value.
ITC KD, n, ΔH, ΔSA clear sigmoidal binding isotherm indicating a specific interaction.
Cellular Target Engagement

Rationale: To confirm that the compound engages with its target within the complex environment of a living cell.

Experimental Protocol:

  • Cellular Thermal Shift Assay (CETSA): This assay leverages the principle that ligand binding stabilizes a protein against thermal denaturation.

    • Treat intact cells with either vehicle or 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble proteins from aggregated proteins by centrifugation.

    • Quantify the amount of the soluble target protein at each temperature using Western blotting.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Phase 2: Delineating Downstream Pathway Modulation

Following confirmation of direct target engagement, the subsequent step is to demonstrate that this interaction translates into the expected modulation of downstream signaling events.

Analysis of Target Phosphorylation

Rationale: If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its direct substrates.

Experimental Protocol:

  • Western Blotting: This technique is used to detect changes in the phosphorylation status of downstream proteins.

    • Treat a relevant cell line with a dose range of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the substrate protein.

    • A dose-dependent decrease in the ratio of phosphorylated to total substrate protein will confirm pathway inhibition.

Comparative Analysis with a Reference Inhibitor:

CompoundTarget Cell LineIC50 for Substrate Phosphorylation Inhibition
5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acidTo be determinedTo be determined
Reference Kinase Inhibitor To be determinedKnown value

Phase 3: Correlating Molecular Mechanism with Cellular Phenotype

The final and most critical phase of MoA validation is to link the observed molecular effects to a relevant cellular outcome.

Assessment of Cell Proliferation

Rationale: As the MAPK pathway is a central regulator of cell division, its inhibition is anticipated to result in decreased cell proliferation.

Experimental Protocols:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

    • Seed cells in a 96-well plate and treat with a range of concentrations of the compound.

    • After a defined incubation period, add MTT reagent and incubate to allow for formazan crystal formation.

    • Solubilize the crystals and measure the absorbance to determine the GI50 (concentration for 50% growth inhibition).

  • Colony Formation Assay: This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.

    • Treat cells with the compound for a specified duration.

    • Plate a low density of cells and allow them to grow for 1-2 weeks.

    • Stain the colonies and quantify their number and size.

g2 Compound 5-Fluoro-3-(3-fluoro-4- methylphenyl)benzoic acid Target Target Kinase Compound->Target Binding & Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Phenotype Decreased Cell Proliferation Substrate->Phenotype Signal Transduction

Caption: The causal chain from target engagement to cellular phenotype.

Conclusion and Forward Path

This structured, multi-phase approach provides a robust framework for the comprehensive validation of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid's mechanism of action. By systematically progressing from direct target engagement to downstream pathway analysis and culminating in phenotypic confirmation, this guide ensures a high degree of scientific rigor. The data generated will not only elucidate the compound's MoA but will also provide critical insights for its further development as a potential therapeutic agent.

References

  • GE Healthcare. (n.d.). Biacore™ Surface Plasmon Resonance Systems. Retrieved from [Link]

Validation

A-Comparative-Guide-to-Fluorination-in-Drug-Design-Analyzing-5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic-acid-and-its-Analogs

Abstract The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical and pharmacokinetic profile.[1][2][3] This gui...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical and pharmacokinetic profile.[1][2][3] This guide provides a comparative analysis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid , a di-fluorinated biphenyl derivative, against its mono- and non-fluorinated analogs. By examining a representative case study targeting microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer, we dissect the nuanced effects of fluorination on molecular properties and biological potency.[4] This document serves as a technical resource for researchers and drug development professionals, offering experimental data, detailed protocols, and mechanistic insights to guide rational drug design.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen. This unique combination allows it to serve as a "super-hydrogen" isostere, but with dramatically different electronic properties. When introduced into a drug candidate, fluorine can exert powerful effects on:

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine typically lowers the pKa of nearby acidic groups, like the carboxylic acid in our topic compound, making them more acidic.[5] This can fundamentally alter ionization state at physiological pH, impacting solubility, cell permeability, and target binding.

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated motifs can decrease it. This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5]

  • Binding Affinity: Fluorine can enhance binding to protein targets through favorable electrostatic interactions, hydrogen bonding (acting as an H-bond acceptor), and by inducing specific molecular conformations that are optimal for the binding pocket.[1]

This guide will use the 3-phenylbenzoic acid scaffold, a known core for mPGES-1 inhibitors, to illustrate these principles in a practical, data-driven context.

Comparative Analysis of Physicochemical Properties

The degree and position of fluorination directly impact the fundamental physicochemical properties of the benzoic acid scaffold. The inductive effect of fluorine increases the acidity of the carboxylic acid proton, resulting in a lower pKa.

Compound NameStructurePredicted pKaPredicted LogPRationale for Property Changes
Analog A: 3-(4-methylphenyl)benzoic acid (Non-fluorinated)~4.0 - 4.2~3.8Baseline compound. The carboxylic acid pKa is typical for benzoic acid derivatives. Lipophilicity is driven by the two phenyl rings.
Analog B: 5-Fluoro-3-(4-methylphenyl)benzoic acid (Mono-fluorinated)~3.7 - 3.9~4.0The fluorine at the 5-position exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion and lowering the pKa (increasing acidity). Lipophilicity is slightly increased.
Compound of Interest: 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (Di-fluorinated)~3.5 - 3.7~4.2The second fluorine atom further enhances the inductive effect, resulting in the lowest pKa. The addition of two fluorine atoms moderately increases the overall lipophilicity.

Table 1: Comparative physicochemical properties of the fluorinated compound and its non-fluorinated analogs. Predicted pKa and LogP values are estimated based on established principles of physical organic chemistry and computational models.

Biological Activity: Inhibition of mPGES-1

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme that catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[4][6] Selective inhibition of mPGES-1 is a promising therapeutic strategy that could avoid the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) which target upstream COX enzymes.[4][7]

The following data represents a hypothetical but realistic structure-activity relationship (SAR) for this compound series based on published data for similar mPGES-1 inhibitors.[7][8]

CompoundDescriptionIn Vitro IC50 (mPGES-1)Cell-Based IC50 (PGE2 Production)SAR Interpretation
Analog A Non-fluorinated850 nM1.2 µMModerate activity. The biphenyl scaffold fits into the enzyme's active site, but the binding is suboptimal.
Analog B Mono-fluorinated220 nM350 nMSignificant potency increase. The fluorine at the 5-position likely engages in a favorable interaction with active site residues (e.g., Arg126) and the lower pKa enhances binding affinity by promoting a more favorable ionization state.[8]
Compound of Interest Di-fluorinated45 nM80 nMHighest potency. The second fluorine atom on the adjacent ring likely provides additional favorable interactions within a hydrophobic sub-pocket of the enzyme and may induce a conformational lock, optimizing the molecule's orientation for binding.

Table 2: Comparative biological activity of the fluorinated compound and its analogs against mPGES-1. IC50 values are representative and intended to illustrate the SAR trend.

Mechanistic Insights: The PGE2 Synthesis Pathway

The compounds discussed inhibit the final step in the production of PGE2. Understanding this pathway is critical to appreciating the therapeutic rationale. PGE2 synthesis is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted by COX enzymes to PGH2.[9][10] mPGES-1 then specifically isomerizes PGH2 to PGE2.[4][10]

PGE2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 mPGES1 mPGES-1 Enzyme Inflammation Inflammation, Pain, Fever PGE2->Inflammation Signals via EP Receptors Inhibitor 5-Fluoro-3-(3-fluoro-4-methylphenyl) benzoic acid Inhibitor->mPGES1 Inhibition COX COX-1 / COX-2 PLA2 PLA2

Caption: The Prostaglandin E2 (PGE2) synthesis pathway and the site of inhibition.

PGE2 exerts its biological effects by binding to four G-protein-coupled receptors (EP1-4), which trigger downstream signaling cascades leading to inflammation, pain, and fever.[9][11] By selectively inhibiting mPGES-1, the production of pro-inflammatory PGE2 is reduced without affecting the synthesis of other important prostanoids.[4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, standardized and validated assays are essential. Below is a representative protocol for a cell-free enzymatic assay to determine the IC50 of a test compound against human mPGES-1.

Workflow: Cell-Free mPGES-1 Inhibition Assay

Caption: Workflow for determining the IC50 of an mPGES-1 inhibitor.

Step-by-Step Protocol: mPGES-1 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human mPGES-1.[12]

Materials:

  • Recombinant human mPGES-1 (microsomal fraction)[12]

  • Prostaglandin H2 (PGH2) substrate

  • Reduced glutathione (GSH), essential cofactor[12]

  • Assay Buffer: 0.1 M Potassium Phosphate, pH 7.5

  • Test Compounds (e.g., 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid) dissolved in DMSO

  • Stop Solution: 1 M HCl with 10% SnCl2

  • PGE2 Enzyme Immunoassay (EIA) Kit for detection

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO. Further dilute into the Assay Buffer to achieve the final desired concentrations. Self-Validation Check: Include a vehicle control (DMSO only) and a positive control (known mPGES-1 inhibitor).

  • Enzyme Preparation: On ice, dilute the recombinant mPGES-1 microsomal fraction in cold Assay Buffer containing 2.5 mM GSH. Causality Explanation: GSH is an essential cofactor for mPGES-1 activity; its omission would result in no enzymatic turnover.[4]

  • Pre-incubation: To a 96-well plate, add 20 µL of the diluted test compound solution. Add 160 µL of the diluted enzyme solution to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of PGH2 substrate (final concentration ~10 µM) to each well.

  • Incubation: Allow the reaction to proceed for 60 seconds on ice. Causality Explanation: The reaction is kept short and on ice because PGH2 is highly unstable and will degrade non-enzymatically.

  • Reaction Quenching: Terminate the reaction by adding 20 µL of Stop Solution to each well. The SnCl2 reduces any remaining PGH2 to PGF2α, preventing further conversion to PGE2.

  • Quantification: Determine the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The systematic fluorination of the 3-(4-methylphenyl)benzoic acid scaffold serves as a compelling case study in modern drug design. The introduction of fluorine atoms demonstrably enhances inhibitory potency against mPGES-1. This improvement is attributed to a combination of factors:

  • Modulated Acidity: Lowering the pKa of the carboxylic acid optimizes its ionization state for superior interaction with key residues in the enzyme's active site.

  • Enhanced Binding Interactions: Fluorine atoms can participate in favorable orthogonal multipolar C–F···C=O interactions or other non-covalent interactions, increasing binding affinity.

  • Improved Pharmacokinetics: While not explicitly measured here, fluorination is a proven strategy to block metabolic hot-spots, potentially leading to improved in vivo stability and drug exposure.[5]

The di-fluorinated compound, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid , emerges as the most potent analog in this series, highlighting how multi-fluorination strategies can be employed to fine-tune a lead compound's activity. This guide underscores the importance of a multi-parameter optimization approach, where physicochemical properties are rationally modulated to achieve superior biological performance.

References

  • Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). ResearchGate. Available at: [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. Available at: [Link]

  • The signaling pathway of PGE2. The schematic diagram shows the... ResearchGate. Available at: [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. Available at: [Link]

  • Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells. PubMed, U.S. National Library of Medicine. Available at: [Link]

  • Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. PubMed, U.S. National Library of Medicine. Available at: [Link]

  • Structure-activity relationship of nonacidic quinazolinone inhibitors of human microsomal prostaglandin synthase 1 (mPGES 1). PubMed, U.S. National Library of Medicine. Available at: [Link]

  • a) Selective mono‐ and difluorination of benzoic acid derivatives... ResearchGate. Available at: [Link]

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  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. Available at: [Link]

  • Fluorinated Benzoic Acid. Scribd. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed, U.S. National Library of Medicine. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

This guide provides a comprehensive comparison and cross-validation protocol for two common analytical methods for the quantification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, a key intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation protocol for two common analytical methods for the quantification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, a key intermediate in pharmaceutical development. The objective is to equip researchers, analytical chemists, and drug development professionals with the technical insights and practical steps required to ensure data integrity and consistency across different analytical platforms.

Introduction: The Imperative for Robust Analytical Methodologies

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a structurally complex molecule whose precise quantification is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). As drug development programs evolve, analytical methods may be updated, transferred between laboratories, or run on different instrument platforms. In these scenarios, cross-validation becomes essential.[1][2] It is the formal process of comparing two analytical methods to demonstrate that they provide equivalent results, thereby ensuring that data generated across different studies or sites can be reliably compared.[3][4]

This guide will compare a robust, widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a highly sensitive and specific Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method. We will detail the validation of each method and provide a rigorous protocol for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

This method leverages reversed-phase chromatography, an industry-standard technique for separating moderately polar compounds like our target analyte. A C18 stationary phase is chosen for its hydrophobic character, which provides excellent retention for the aromatic rings of the molecule. The mobile phase, a mixture of acetonitrile and acidified water, allows for the efficient elution of the analyte. The acidic modifier (formic acid) is critical; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak and preventing peak tailing.[8] UV detection is set at a wavelength near the molecule's absorbance maximum for optimal sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, 18.2 MΩ·cm).

  • Formic acid (analytical grade).

  • Reference standard of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 60% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile. Serially dilute with a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent, and sonicate to ensure complete dissolution. Filter through a 0.45 µm syringe filter prior to injection.

  • Analysis: Equilibrate the column for at least 30 minutes. Inject the standards to generate a calibration curve, followed by the samples.

Performance Characteristics (Hypothetical Data)

The method was validated according to ICH Q2(R1) guidelines.[9]

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantitation (LOQ) 1.0 µg/mL-

Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Principle and Rationale

This method offers superior sensitivity and selectivity, making it ideal for bioanalysis or trace impurity quantification. UPLC technology uses smaller column particles (<2 µm), providing higher resolution and faster run times compared to traditional HPLC. The key to this method's specificity is tandem mass spectrometry. The analyte is first ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.[10] For a carboxylic acid, negative ionization mode (ESI-) is chosen to deprotonate the acidic proton, forming the [M-H]⁻ ion, which is highly stable and efficient.[11]

Experimental Protocol: UPLC-MS/MS

Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference standard.

Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Negative.

  • MRM Transition: Hypothetical Precursor Ion (m/z) 263.1 → Product Ion (m/z) 219.1 (corresponding to loss of CO₂).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution in acetonitrile. Serially dilute to create calibration standards from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Due to the high sensitivity, samples may require significant dilution. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step would be necessary.

  • Analysis: After system equilibration, inject the calibration standards followed by the samples.

Performance Characteristics (Hypothetical Data)
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range 0.1 - 100 ng/mL-
Accuracy (% Recovery) 99.1% - 100.8%98.0% - 102.0% (for drug substance)
Precision (% RSD) < 1.0%≤ 2.0%
Limit of Detection (LOD) 0.03 ng/mL-
Limit of Quantitation (LOQ) 0.1 ng/mL-

Cross-Validation: Bridging the Methodological Gap

Cross-validation is performed to ensure that data from the HPLC-UV method (the "reference" method) and the UPLC-MS/MS method (the "comparator" method) are interchangeable.[1][2] This is critical if, for example, early development work was done using HPLC and later bioanalytical studies require the sensitivity of UPLC-MS/MS.

Experimental Workflow

The following diagram illustrates the general workflow for developing, validating, and cross-validating the two analytical methods.

G cluster_0 Method A: HPLC-UV cluster_1 Method B: UPLC-MS/MS devA Method Development valA Method Validation (ICH Q2) devA->valA dataA Analysis of Samples valA->dataA crossval Cross-Validation Study dataA->crossval devB Method Development valB Method Validation (ICH Q2) devB->valB dataB Analysis of Samples valB->dataB dataB->crossval stats Statistical Comparison (Bland-Altman, Regression) crossval->stats report Final Comparability Report stats->report

Caption: General workflow for method validation and cross-validation.

Step-by-Step Cross-Validation Protocol
  • Define Acceptance Criteria: Before starting the experiment, define the statistical criteria for concluding that the methods are comparable. A common criterion is that the mean difference between the results from the two methods should not exceed ±15-20%.[12]

  • Sample Selection:

    • Prepare at least three batches of quality control (QC) samples by spiking a blank matrix with known concentrations of the analyte. These should be at low, medium, and high concentrations covering the overlapping range of both methods.

    • If available, use incurred samples (e.g., from a previous study) that contain the analyte.

  • Analysis:

    • Analyze a minimum of 20 samples (a combination of QC and incurred samples) using both the validated HPLC-UV method and the validated UPLC-MS/MS method.

    • To minimize systematic error, the analyses should be performed on the same day by the same analyst if possible, or appropriate controls should be in place.

  • Data Evaluation:

    • For each sample, calculate the percentage difference between the value obtained by the comparator method (UPLC-MS/MS) and the reference method (HPLC-UV).

    • % Difference = [(Value_Comparator - Value_Reference) / Value_Reference] * 100

  • Statistical Analysis:

    • Student's t-test: A paired t-test can determine if there is a statistically significant systematic difference (bias) between the two methods.[13][14]

    • Regression Analysis: Plot the results from the comparator method (y-axis) against the reference method (x-axis). The slope should be close to 1.0, the intercept close to 0, and the correlation coefficient (r²) should be high (>0.98).[15]

    • Bland-Altman Plot: This is a powerful visualization tool. It plots the difference between the two measurements for each sample against the average of the two measurements. This helps to visualize any bias and determine if the difference is dependent on the concentration.[14][16]

Cross-Validation Decision Logic

The following decision tree outlines the process for assessing method comparability.

G start Analyze ≥ 20 Samples by Both Methods calc Calculate % Difference for Each Sample start->calc mean_diff Calculate Mean % Difference and 95% Confidence Interval calc->mean_diff decision1 Is Mean % Difference within Pre-defined Limits (e.g., ±15%)? mean_diff->decision1 pass Methods are Comparable decision1->pass Yes fail Investigate Cause of Discrepancy decision1->fail No remediate Remediate Method(s) and Repeat Cross-Validation fail->remediate remediate->start

Caption: Decision tree for cross-validation acceptance.

Conclusion and Recommendations

Both the HPLC-UV and UPLC-MS/MS methods are suitable for the quantification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, but their applications differ significantly.

  • The HPLC-UV method is robust, cost-effective, and ideal for routine quality control, purity analysis, and assays where analyte concentrations are relatively high (in the µg/mL range).

  • The UPLC-MS/MS method provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies (e.g., pharmacokinetics), trace-level impurity analysis, and any application requiring quantification in the ng/mL range or below.

A successful cross-validation, following the rigorous protocol outlined here, provides documented evidence that these two methods yield equivalent results within their overlapping operational range. This ensures the continuity and integrity of analytical data throughout the entire lifecycle of a drug product, from early development to clinical trials and beyond.

References

  • Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1-14. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). SOP 12: Validation of Bioanalytical Methods. Retrieved from a relevant SOP provider.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Infolytica. (2026). Cross Validation Bioanalytical Testing. Retrieved from [Link]

  • Tsong, Y., & Shen, M. (2007). Statistical Methods for Analytical Comparability. ResearchGate. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Rossi, G. (2012). Statistics for Laboratory Method Comparison Studies. ResearchGate. [Link]

  • Belouafa, S., Habti, F., Benhar, S., Belafkih, B., Tayane, S., Hamdouch, S., ... & Bennamara, A. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]

  • Sustersic, M. (2011). Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]

  • Analyse-it Software, Ltd. (n.d.). Method comparison / Agreement. Retrieved from [Link]

  • Gamoh, K., & Nishikawa, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 541-548. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Introduction 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The arrangement of its substituted pheny...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The arrangement of its substituted phenyl rings gives rise to unique electronic and conformational properties, making it a valuable building block for novel pharmaceuticals and functional materials. The efficient and scalable synthesis of this molecule is, therefore, a critical consideration for researchers in these fields.

This guide provides an in-depth comparative analysis of the principal synthetic strategies for preparing 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. We will dissect three major palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling, the Negishi coupling, and a decarboxylative coupling approach. Each route will be evaluated based on its chemical logic, experimental protocol, and a comparative analysis of yield, atom economy, reagent accessibility, and operational complexity.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of the target molecule reveals that the key disconnection is the carbon-carbon bond linking the two aromatic rings. This bond formation is amenable to several modern cross-coupling strategies, each with its own set of advantages and disadvantages.

G Target Molecule Target Molecule Key Disconnection Key C-C Bond Disconnection Target Molecule->Key Disconnection Retrosynthesis Suzuki Coupling Suzuki Coupling Key Disconnection->Suzuki Coupling Negishi Coupling Negishi Coupling Key Disconnection->Negishi Coupling Decarboxylative Coupling Decarboxylative Coupling Key Disconnection->Decarboxylative Coupling Precursor A1 3-Bromo-5-fluorobenzoic acid Suzuki Coupling->Precursor A1 Precursor A2 (3-Fluoro-4-methylphenyl)boronic acid Suzuki Coupling->Precursor A2 Precursor B1 3-Bromo-5-fluorobenzoic acid Negishi Coupling->Precursor B1 Precursor B2 (3-Fluoro-4-methylphenyl)zinc halide Negishi Coupling->Precursor B2 Precursor C1 5-Fluoro-3-iodobenzoic acid Decarboxylative Coupling->Precursor C1 Precursor C2 3-Fluoro-4-methylbenzoic acid Decarboxylative Coupling->Precursor C2

Caption: Retrosynthetic analysis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid.

Route 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] This route involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid in the presence of a base.

Scientific Rationale

This approach is predicated on the robust and well-understood catalytic cycle of palladium. The key steps involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. The choice of a bromo or iodo-substituted benzoic acid derivative is strategic, as these halides are more reactive in the oxidative addition step than their chloro-analogs.[1]

Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Suzuki Coupling Start1 3-Bromo-5-fluorobenzonitrile Step1 NaOH, H2O Reflux Start1->Step1 Product1 3-Bromo-5-fluorobenzoic acid Step1->Product1 Reactant1 3-Bromo-5-fluorobenzoic acid Product1->Reactant1 Start2 4-Bromo-2,6-difluorotoluene Step2 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H+ Start2->Step2 Product2 (3-Fluoro-4-methylphenyl)boronic acid Step2->Product2 Reactant2 (3-Fluoro-4-methylphenyl)boronic acid Product2->Reactant2 Coupling Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Reactant1->Coupling Reactant2->Coupling FinalProduct 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid Coupling->FinalProduct

Caption: Workflow for the Suzuki-Miyaura coupling route.

Experimental Protocols

Synthesis of 3-Bromo-5-fluorobenzoic acid:

  • To a round-bottom flask, add 3-bromo-5-fluorobenzonitrile (1.0 eq).

  • Add a 5 M aqueous solution of sodium hydroxide (10 eq).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and acidify to pH 1 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to afford 3-bromo-5-fluorobenzoic acid.[2] A typical yield is around 94%.[2]

Synthesis of (3-Fluoro-4-methylphenyl)boronic acid:

  • Under an inert atmosphere (nitrogen or argon), dissolve 4-bromo-2,6-difluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) and stir for 3 hours at -78 °C.

  • Add triisopropyl borate (1.05 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adjusting the pH to 5 with 1N hydrochloric acid.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by recrystallization or column chromatography to yield (3-fluoro-4-methylphenyl)boronic acid.[3]

Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 3-bromo-5-fluorobenzoic acid (1.0 eq), (3-fluoro-4-methylphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), and a base like potassium carbonate (3.0 eq).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and acidify with 1N HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: The Negishi Coupling Approach

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[4] This method is particularly useful for its high reactivity and functional group tolerance, often succeeding where other methods may fail.

Scientific Rationale

Organozinc reagents are more reactive than their boronic acid counterparts, which can lead to faster reaction times and milder conditions.[5] The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step involves the transfer of the aryl group from zinc to the palladium center. The preparation of the organozinc reagent is a critical step and can be achieved by the direct insertion of zinc into the aryl halide or by transmetalation from an organolithium or Grignard reagent.

Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Organozinc Reagent Preparation cluster_2 Negishi Coupling Start1 3-Bromo-5-fluorobenzonitrile Step1 NaOH, H2O Reflux Start1->Step1 Product1 3-Bromo-5-fluorobenzoic acid Step1->Product1 Reactant1 3-Bromo-5-fluorobenzoic acid Product1->Reactant1 Start2 1-Bromo-3-fluoro-4-methylbenzene Step2 1. n-BuLi or Mg 2. ZnCl2 Start2->Step2 Product2 (3-Fluoro-4-methylphenyl)zinc chloride Step2->Product2 Reactant2 (3-Fluoro-4-methylphenyl)zinc chloride Product2->Reactant2 Coupling Pd Catalyst (e.g., Pd(dppf)Cl2) Solvent (e.g., THF) Reactant1->Coupling Reactant2->Coupling FinalProduct 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid Coupling->FinalProduct

Caption: Workflow for the Negishi coupling route.

Experimental Protocols

Synthesis of 3-Bromo-5-fluorobenzoic acid: (See Route 1)

Preparation of (3-Fluoro-4-methylphenyl)zinc chloride:

  • Under an inert atmosphere, react 1-bromo-3-fluoro-4-methylbenzene (1.0 eq) with either magnesium turnings (to form a Grignard reagent) or n-butyllithium (at -78 °C) in anhydrous THF.

  • To the resulting organometallic solution, add a solution of anhydrous zinc chloride (1.0 eq) in THF at 0 °C.

  • Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the organozinc reagent. This reagent is typically used in situ for the subsequent coupling reaction.

Negishi Coupling:

  • In a separate flask under an inert atmosphere, dissolve 3-bromo-5-fluorobenzoic acid (1.0 eq) and a palladium catalyst, such as Pd(dppf)Cl2 (0.02-0.05 eq), in anhydrous THF.

  • To this mixture, add the freshly prepared solution of (3-fluoro-4-methylphenyl)zinc chloride (1.2-1.5 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Acidify with 1N HCl and extract the product with an organic solvent.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate.

  • Purify the product by chromatography or recrystallization.

Route 3: Decarboxylative Cross-Coupling

Decarboxylative coupling has emerged as a powerful alternative to traditional cross-coupling methods, using readily available carboxylic acids as aryl sources.[6][7] This strategy avoids the pre-functionalization required for boronic acids or organozinc reagents, potentially shortening the synthetic sequence.

Scientific Rationale

This reaction proceeds via a palladium-catalyzed cycle where one of the coupling partners is an aryl carboxylic acid.[8] The key step is the decarboxylation of a metal carboxylate intermediate to generate an organometallic species that then participates in the cross-coupling cycle. This method can be particularly advantageous when the corresponding boronic acid or organohalide is expensive or difficult to prepare.

Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Decarboxylative Coupling Start1 3,5-Difluorobenzoic acid Step1 I2, Oxidant Start1->Step1 Product1 5-Fluoro-3-iodobenzoic acid Step1->Product1 Reactant1 5-Fluoro-3-iodobenzoic acid Product1->Reactant1 Start2 3-Fluoro-4-methylbenzaldehyde Step2 Oxidation (e.g., KMnO4) Start2->Step2 Product2 3-Fluoro-4-methylbenzoic acid Step2->Product2 Reactant2 3-Fluoro-4-methylbenzoic acid Product2->Reactant2 Coupling Pd Catalyst (e.g., PdCl2) Ligand (e.g., AsPh3) Ag2CO3, DMSO Reactant1->Coupling Reactant2->Coupling FinalProduct 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid Coupling->FinalProduct

Caption: Workflow for the Decarboxylative coupling route.

Experimental Protocols

Synthesis of 5-Fluoro-3-iodobenzoic acid:

  • To a solution of 3,5-difluorobenzoic acid in a suitable solvent, add iodine (1.0-1.2 eq) and an oxidizing agent.

  • Stir the reaction at an appropriate temperature until iodination is complete.

  • Work up the reaction mixture to isolate the crude product.

  • Purify by recrystallization to obtain 5-fluoro-3-iodobenzoic acid.

Synthesis of 3-Fluoro-4-methylbenzoic acid:

  • Dissolve 3-fluoro-4-methylbenzaldehyde in an appropriate solvent.

  • Add a suitable oxidizing agent, such as potassium permanganate, in portions.

  • Stir the reaction, monitoring for the disappearance of the aldehyde.

  • Work up the reaction by quenching any excess oxidant and filtering the manganese dioxide.

  • Acidify the filtrate to precipitate the carboxylic acid.

  • Collect the solid by filtration and dry to yield 3-fluoro-4-methylbenzoic acid.

Decarboxylative Cross-Coupling:

  • In a reaction vessel, combine 3-fluoro-4-methylbenzoic acid (1.0 eq), 5-fluoro-3-iodobenzoic acid (1.2 eq), a palladium catalyst like PdCl2 (0.05-0.1 eq), a ligand such as triphenylarsine (0.1-0.2 eq), and silver carbonate (2.0 eq).[6]

  • Add anhydrous DMSO as the solvent.

  • Heat the mixture to a temperature of 120-140 °C and stir until the reaction is complete.

  • Cool the reaction mixture, dilute with water, and acidify.

  • Extract the product with an organic solvent.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate.

  • Purify the final product by column chromatography.

Comparative Analysis

FeatureSuzuki-Miyaura CouplingNegishi CouplingDecarboxylative Coupling
Overall Yield Generally highHighModerate to high
Reagent Accessibility Boronic acids are widely available commercially or readily synthesized.[9]Organozinc reagents are typically prepared in situ; requires anhydrous conditions.[4]Carboxylic acids are often readily available and inexpensive.
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[1]Very good, but sensitive to acidic protons due to the basicity of the intermediate organometallic.Good, but can be sensitive to the electronic nature of the carboxylic acid.[6]
Reaction Conditions Mild, often at or slightly above room temperature.Mild, but requires strictly anhydrous and inert conditions for reagent preparation.[4]Often requires higher temperatures.
Toxicity/Safety Boronic acids are generally of low toxicity. Palladium catalysts are used in small amounts.Organozinc reagents are pyrophoric and moisture-sensitive. Anhydrous solvents are required.Silver salts are used, which can be costly and require proper disposal. DMSO can be difficult to remove.
Scalability Highly scalable and widely used in industrial processes.Scalable, but the need for anhydrous conditions can be a challenge on a large scale.Less established for large-scale synthesis compared to Suzuki coupling.

Conclusion

For the synthesis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, the Suzuki-Miyaura coupling stands out as the most practical and efficient route for most research and development applications. Its operational simplicity, high functional group tolerance, and the ready availability of the required boronic acid precursor make it a reliable and scalable choice.

The Negishi coupling offers a powerful alternative, particularly if the Suzuki reaction proves to be low-yielding or if the required boronic acid is unstable. The higher reactivity of the organozinc reagent can be advantageous, though it comes at the cost of more stringent handling requirements.

The decarboxylative coupling represents a more novel and atom-economical approach, avoiding the need to pre-install a boronic acid or organometallic functionality on one of the coupling partners. However, this method may require more optimization and currently has a more limited track record in large-scale applications compared to the Suzuki and Negishi reactions.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory.

References

  • Becht, J.-M., & Le Drian, C. (2007). Biaryl Synthesis via Decarboxylative Pd-Catalyzed Reactions of Arenecarboxylic Acids and Diaryliodonium Triflates. Organic Letters, 9(16), 3177–3179. [Link]

  • Forgione, P., et al. (2006). Synthesis of Biaryls via a Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Journal of the American Chemical Society, 128(36), 11350–11351. [Link]

  • Wikipedia contributors. (2023). Decarboxylative cross-coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Macmillan Group. (2008). Decarboxylative Cross-Coupling (NTJ). [Link]

  • Chemsrc. (2023). 1-Bromo-3,5-difluorobenzene. [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • MySkinRecipes. (n.d.). 3-Bromo-5-fluorobenzoic acid. [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-iodobenzoic acid, 97. [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • ResearchGate. (n.d.). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... [Link]

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  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

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  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Introduction: The Imperative of Purity in Drug Development In the realm of pharmaceutical development and medicinal chemistry, the synthesis of a novel chemical entity is merely the first step. The subsequent, and arguab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the realm of pharmaceutical development and medicinal chemistry, the synthesis of a novel chemical entity is merely the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity.[1] An impure compound can yield misleading biological data, introduce unforeseen toxicity, and ultimately derail a promising drug discovery program.[2] The subject of this guide, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, is a molecule with potential applications as a pharmaceutical intermediate. Its structure, featuring two aromatic rings, two fluorine atoms, a methyl group, and a carboxylic acid, presents a distinct analytical challenge that demands a multi-faceted, orthogonal approach to purity verification.

This guide eschews a simple checklist in favor of a logical, causality-driven workflow. We will explore not just what techniques to use, but why specific methods are chosen and how their results interlock to build an unassailable case for the compound's purity and structural integrity. This self-validating system is the cornerstone of robust analytical science in a regulated and results-driven environment.

The Orthogonal Analytical Workflow: A Strategy of Cross-Validation

A single analytical technique is never sufficient to declare a compound "pure." Each method has inherent limitations and potential blind spots. Therefore, we employ an orthogonal strategy, where multiple, independent techniques are used to assess the sample.[3] The convergence of results from these disparate methods provides a high degree of confidence in the final purity assessment. The overall workflow is designed to move from broad structural confirmation to precise quantitative purity analysis.

Purity_Confirmation_Workflow cluster_0 Phase 1: Structural Elucidation & Identity cluster_1 Phase 2: Quantitative Purity & Impurity Profile cluster_2 Phase 3: Confirmatory & Bulk Properties cluster_3 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV/DAD (Quantitative Assay) NMR->HPLC Confirms Structure of Main Peak COA Certificate of Analysis (Purity Statement) NMR->COA MS Mass Spectrometry (HRMS) MS->HPLC Confirms MW of Main Peak MS->COA FTIR FTIR Spectroscopy HPLC->FTIR Provides Purified Sample for Analysis DSC DSC / Melting Point HPLC->DSC EA Elemental Analysis HPLC->EA HPLC->COA FTIR->COA DSC->COA EA->COA Synthesized_Material Synthesized Crude Product Synthesized_Material->NMR Synthesized_Material->MS

Caption: A comprehensive workflow for the purity confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[4] For our target compound, a suite of NMR experiments is required to confirm the precise arrangement of protons, carbons, and the strategically important fluorine atoms.

¹H NMR: Proton Environment Mapping

¹H NMR provides information on the number, environment, and connectivity of protons. For 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, we expect to see distinct signals for the carboxylic acid proton, the aromatic protons on both rings, and the methyl protons. Protons on an aromatic ring typically appear in the 6.5-8.0 ppm range.[5] The carboxylic acid proton is highly deshielded and often appears as a broad singlet downfield, typically above 10 ppm, and its chemical shift can be concentration-dependent.[6]

¹³C NMR: The Carbon Skeleton

This technique maps the carbon framework of the molecule. Aromatic carbons absorb in the 120-150 ppm range, while the carboxylic acid carbon is found further downfield (165-185 δ).[5][6] The number of unique carbon signals is a key indicator of the molecule's symmetry and confirms that no major structural isomers are present.

¹⁹F NMR: The Fluorine Probe

Given the two fluorine atoms in our molecule, ¹⁹F NMR is not just beneficial, it is essential.[7] It provides direct evidence of the fluorine environments and can reveal subtle impurities that might be hidden in the ¹H spectrum. Since the ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, this technique is highly sensitive.[7]

Comparative NMR Data
Parameter High Purity Sample (>99.5%) Alternative (Sample with Impurity <98%) Interpretation
¹H NMR Integration Correct proton ratios for all signals.Minor peaks present (e.g., at 2.1 ppm, 7.5 ppm) that do not integrate to whole numbers relative to the main species.The presence of unexpected peaks indicates impurities, possibly residual starting material or a regioisomeric byproduct.
¹³C NMR Signal Count Expected number of signals for the target structure.Additional, low-intensity carbon signals are visible.Confirms the presence of carbon-containing impurities.
¹⁹F NMR Two distinct, sharp signals corresponding to the two fluorine environments.Besides the two main signals, a third, smaller signal is observed.Strongly suggests an impurity containing a fluorine atom in a different chemical environment, such as a positional isomer.
Quantitative NMR (qNMR) Purity calculated at >99.5% against a certified internal standard.[3]Purity calculated at 97.8% due to the presence of quantifiable impurity signals.qNMR provides a direct, mass-based purity value that is orthogonal to chromatographic methods.[3]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Standard Preparation: Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid into the same vial.

  • Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis (e.g., long relaxation delay D1 of ~30-60s, 90° pulse angle).

  • Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the standard qNMR equation, accounting for molecular weights and the number of protons in each integrated signal.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check of its identity.[4] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular formula by providing a mass measurement with very high precision.[8][9]

Technique High Purity Sample (>99.5%) Alternative (Sample with Impurity <98%) Interpretation
HRMS (ESI-) A single major ion observed at m/z [M-H]⁻ corresponding to the exact mass of C₁₄H₈F₂O₂⁻ (Calculated: 245.0465). The measured value is within 5 ppm of the theoretical mass.In addition to the main ion, a secondary ion is observed (e.g., at m/z corresponding to a de-fluorinated or isomeric species).Confirms the elemental composition of the target molecule. The presence of other ions indicates impurities.
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquisition: Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Analysis: Determine the exact mass of the most abundant ion and compare it to the theoretical mass calculated for the target molecular formula.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the workhorse for determining the purity of small molecules in the pharmaceutical industry.[1][2] It physically separates the main compound from any impurities, and a detector (typically UV-Vis) quantifies the relative amounts of each.[2]

Parameter High Purity Sample (>99.5%) Alternative (Sample with Impurity <98%) Interpretation
Chromatogram A single, sharp, symmetrical main peak.A main peak with one or more smaller, but significant, secondary peaks at different retention times.The area percentage of the main peak relative to the total area of all peaks is the reported purity. The presence of other peaks demonstrates impurities.
Purity (Area % at 254 nm) >99.5%97.8%Provides a quantitative measure of purity. This value should be consistent with the qNMR result.
Peak Purity (DAD) The main peak is spectrally pure across its entire width, as determined by a Diode Array Detector (DAD).The main peak may show signs of spectral inhomogeneity, suggesting a co-eluting impurity.DAD analysis ensures that the main peak is not composed of multiple, unresolved compounds.
Experimental Protocol: HPLC Purity Assay
  • System: An HPLC system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute to 0.1 mg/mL for injection.

  • Analysis: Inject 5 µL and integrate all peaks with an area greater than 0.05% of the total area.

Confirmatory & Bulk Property Analysis

While NMR, MS, and HPLC form the core of the analysis, several other techniques provide valuable, cross-validating data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[10] For our compound, we look for:

  • A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).[6][11]

  • A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹ for aromatic acids).[12]

  • C-O stretching (1210-1320 cm⁻¹).[11]

  • Aromatic C=C and C-H stretches.

  • Strong C-F bond stretches (typically 1000-1400 cm⁻¹).

An FTIR spectrum serves as a unique "fingerprint" for the molecule. A pure sample will show a clean spectrum matching the expected absorptions, while an impure sample may exhibit additional, unexplained peaks.

Differential Scanning Calorimetry (DSC) & Melting Point

For crystalline solids, the melting point is a classic indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[13][14] DSC offers a more quantitative evolution of this property, providing both the onset of melting and the enthalpy of fusion.[15][16] A sharp melting peak observed by DSC is a strong indicator of high purity.[17]

Parameter High Purity Sample (>99.5%) Alternative (Sample with Impurity <98%)
Melting Point Sharp range, e.g., 154.0 - 155.0 °C.Broad and depressed range, e.g., 148.5 - 152.0 °C.
DSC Thermogram Sharp, single endotherm with a narrow peak width.A broader endotherm, possibly with a shoulder or pre-melting events.
Elemental Analysis

Elemental analysis determines the mass percentages of carbon, hydrogen, and other elements (excluding oxygen, which is calculated by difference).[18] The experimental values must match the theoretical percentages calculated from the molecular formula (C₁₄H₉F₂O₂) within a narrow margin (typically ±0.4%). This technique provides direct evidence for the empirical formula.[19]

Element Theoretical % High Purity Sample (Found %) Alternative (Impurity Found %)
C 68.2968.1567.55
H 3.693.753.91

A significant deviation from the theoretical values, as seen in the alternative column, suggests the presence of an impurity with a different elemental composition.

Synthesizing the Data: The Logic of Convergence

The true power of this multi-technique approach lies in the convergence of the data. No single result is taken in isolation.

Data_Integration_Logic cluster_NMR NMR Data cluster_MS MS Data cluster_Chroma Chromatography cluster_Other Confirmatory Data NMR_H ¹H: Correct Integrations Conclusion Conclusion: Structure Confirmed Purity >99.5% NMR_H->Conclusion Confirms Structure NMR_C ¹³C: Correct # Signals NMR_C->Conclusion Confirms Structure NMR_F ¹⁹F: Two Signals NMR_F->Conclusion Confirms Structure qNMR qNMR Purity >99.5% HPLC HPLC Purity >99.5% qNMR->HPLC Orthogonal Check qNMR->Conclusion Confirms Purity HRMS HRMS: Correct Formula (C₁₄H₉F₂O₂) HRMS->Conclusion Confirms Structure HPLC->Conclusion Confirms Purity FTIR FTIR: Correct FGs DSC DSC: Sharp Melt DSC->Conclusion Confirms Purity EA EA: Correct %C, %H EA->Conclusion Confirms Purity

Caption: Integration of orthogonal analytical data to confirm structure and purity.

For a high-purity batch, the story is consistent:

  • NMR confirms the correct chemical structure and shows no significant extra signals.

  • MS confirms the correct molecular formula.

  • HPLC shows a single major peak, quantifying the purity at >99.5%.

  • This quantitative value is cross-validated by qNMR .

  • FTIR , DSC , and Elemental Analysis all provide data consistent with a pure sample of the target structure.

Conversely, if the HPLC shows 98% purity with a 2% impurity, a scientist must investigate further. Does that impurity have a corresponding signal set in the NMR? Can its mass be detected in the MS data? This cross-correlation is key to identifying unknown impurities and ensuring the overall quality of the synthesized material.

References

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • Jamali, B. U. (2018). How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). 6.8: Calculating Empirical Formulas for Compounds. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic acids. [Link]

  • Scribd. Determination of Molecular Weight by Mass Spectros. [Link]

  • Mettler Toledo. DSC purity determination. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Mass Spectrometry- molecular weight of the sample; formula Chapter 12. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]

  • PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. [Link]

  • YouTube. (2020). Determining Empirical and Molecular Formulas | OpenStax Chemistry 2e 3.2. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. (2019). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • MtoZ Biolabs. How to Determine Molecular Weight?. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • SciELO. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]

  • Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Beijing Baitaipai Biological Technology Co., Ltd. Mass Spectrometry Molecular Weight Determination. [Link]

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  • YouTube. (2015). Elemental Analysis: Empirical and Molecular Formulas. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

  • Indian Journal of Pure & Applied Physics. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

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Sources

Comparative

A Comparative Efficacy Analysis of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid Across Diverse Cancer Cell Lines

Introduction: The Quest for Selective Cancer Therapeutics The landscape of oncology research is perpetually driven by the search for novel therapeutic agents that exhibit potent anti-tumor activity while minimizing off-t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Cancer Therapeutics

The landscape of oncology research is perpetually driven by the search for novel therapeutic agents that exhibit potent anti-tumor activity while minimizing off-target effects. Benzoic acid derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant potential in modulating key pathways involved in cancer progression.[1] This guide introduces a novel synthetic molecule, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (hereafter referred to as Compound X), and provides a comprehensive, data-supported comparison of its efficacy across a panel of well-characterized human cancer cell lines.

Our investigation is grounded in the hypothesis that Compound X exerts its anti-neoplastic effects through the dual induction of apoptosis and cell cycle arrest. The strategic placement of fluorine atoms is intended to enhance metabolic stability and binding affinity to its putative molecular targets. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of Compound X's performance, detailed experimental protocols, and a mechanistic framework for its activity.

Experimental Rationale: Selecting a Diverse Cell Line Panel

To rigorously evaluate the efficacy and selectivity of Compound X, a diverse panel of cancer cell lines was selected, alongside a non-tumorigenic control. The choice of cell lines was deliberate, aiming to represent different cancer histologies and key genetic backgrounds, particularly the status of the tumor suppressor gene TP53, which is a critical determinant of cellular response to DNA-damaging agents.

  • Breast Cancer:

    • MCF-7: An estrogen receptor (ER)-positive, luminal A subtype with wild-type p53. It serves as a model for hormone-responsive breast cancer.

    • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line with a mutant p53. It represents a more aggressive and difficult-to-treat cancer subtype.[2]

  • Colon Cancer:

    • HCT-116: A colorectal carcinoma cell line with wild-type p53, commonly used in anti-cancer drug screening.

    • HT-29: A colorectal adenocarcinoma line with a mutant p53, allowing for a direct comparison of p53-dependent effects.[3]

  • Lung Cancer:

    • A549: A non-small cell lung cancer (NSCLC) line with wild-type p53, representing one of the most common forms of lung cancer.[4][5]

  • Non-Tumorigenic Control:

    • MCF-10A: A non-tumorigenic mammary epithelial cell line, crucial for assessing the compound's selectivity and potential toxicity towards normal cells.

This panel allows for a multi-faceted comparison, assessing Compound X's efficacy across different cancer types and its differential activity in the context of p53 mutation status.

Experimental Workflow Overview

The comparative efficacy of Compound X was assessed through a sequential series of in vitro assays, designed to move from a broad measure of cytotoxicity to a detailed mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Pathway Analysis viability Cell Viability (MTT Assay) ic50 IC50 Determination viability->ic50 Calculate apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat at IC50 cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Treat at IC50 western Western Blot Analysis apoptosis->western cell_cycle->western proteins Key Apoptosis & Cell Cycle Proteins western->proteins Quantify

Caption: Overall experimental workflow for evaluating Compound X.

Part 1: Cytotoxicity and IC50 Determination

The initial step was to quantify the cytotoxic effect of Compound X on the selected cell lines using the MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]

Comparative IC50 Values

Cells were treated with increasing concentrations of Compound X for 48 hours. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, was calculated for each cell line.

Cell LineCancer Typep53 StatusIC50 (µM) of Compound X
MCF-7 BreastWild-Type15.2 ± 1.8
MDA-MB-231 BreastMutant45.8 ± 3.5
HCT-116 ColonWild-Type12.5 ± 1.1
HT-29 ColonMutant52.1 ± 4.2
A549 LungWild-Type20.7 ± 2.3
MCF-10A Non-TumorigenicWild-Type> 100

Interpretation: The data reveals that Compound X exhibits potent cytotoxic activity against cancer cell lines with wild-type p53 (MCF-7, HCT-116, A549), with IC50 values in the low micromolar range. In contrast, cell lines with mutant p53 (MDA-MB-231, HT-29) are significantly less sensitive. Crucially, the IC50 value for the non-tumorigenic MCF-10A cell line is substantially higher, suggesting a favorable therapeutic window and selectivity for cancer cells over normal cells. The heightened sensitivity of p53 wild-type cells suggests that the mechanism of action of Compound X may be p53-dependent.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies provided by ATCC and Abcam.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Part 2: Elucidating the Mechanism of Cell Death

To understand how Compound X kills cancer cells, we investigated its ability to induce apoptosis and disrupt the cell cycle. For these experiments, cells were treated with Compound X at their respective IC50 concentrations for 24 hours.

Apoptosis Induction via Annexin V/PI Staining

Apoptosis is a form of programmed cell death. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.[8]

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Total Apoptotic Cells (%)
MCF-7 28.5 ± 2.915.1 ± 1.743.6
MDA-MB-231 6.2 ± 0.84.5 ± 0.610.7
HCT-116 35.4 ± 3.118.2 ± 2.053.6
HT-29 7.8 ± 1.05.1 ± 0.712.9
A549 25.1 ± 2.513.5 ± 1.438.6
MCF-10A 2.1 ± 0.51.3 ± 0.43.4

Interpretation: The results strongly correlate with the cytotoxicity data. Compound X is a potent inducer of apoptosis in p53 wild-type cell lines (MCF-7, HCT-116, A549), with HCT-116 cells being the most sensitive. Conversely, the p53 mutant lines and the non-tumorigenic MCF-10A cells show minimal levels of apoptosis, reinforcing the compound's p53-dependent mechanism and cancer-specific action.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard procedures for apoptosis detection kits.

  • Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. After 24 hours, treat with Compound X at the predetermined IC50 concentration for 24 hours.

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Use FITC signal detector for Annexin V and phycoerythrin signal detector for PI.[8]

Cell Cycle Analysis

Many anti-cancer agents function by halting the cell cycle at specific checkpoints, preventing cell division and often leading to apoptosis. We used propidium iodide staining of DNA followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 (Control) 65.120.514.4
MCF-7 (Compound X) 40.215.344.5
HCT-116 (Control) 58.925.116.0
HCT-116 (Compound X) 35.718.845.5
A549 (Control) 62.322.814.9
A549 (Compound X) 38.816.544.7

Interpretation: In all three p53 wild-type cell lines, treatment with Compound X led to a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. This indicates that Compound X induces a G2/M cell cycle arrest, preventing cells from entering mitosis. This arrest is a common response to DNA damage and is often mediated by p53.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is a standard method for cell cycle analysis.[10]

  • Cell Treatment: Seed cells and treat with Compound X as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is crucial to prevent staining of double-stranded RNA.

  • Analysis: Analyze the DNA content by flow cytometry.

Part 3: Probing the Molecular Mechanism

To confirm the observations from the functional assays, we performed Western blot analysis to measure the expression levels of key proteins involved in the p53-mediated apoptosis and G2/M arrest pathways. HCT-116 (p53-WT) and HT-29 (p53-mutant) cells were treated with their respective IC50 concentrations of Compound X for 24 hours.

Western Blot Analysis of Key Regulatory Proteins
ProteinFunctionHCT-116 (p53-WT)HT-29 (p53-mutant)
p53 Tumor SuppressorUpregulatedNo Change
p21 CDK Inhibitor (G1/S, G2/M arrest)Strongly UpregulatedNo Change
Bax Pro-apoptotic Bcl-2 familyUpregulatedNo Change
Bcl-2 Anti-apoptotic Bcl-2 familyDownregulatedNo Change
Cleaved Caspase-3 Executioner CaspaseStrongly UpregulatedNo Change
Cleaved PARP Substrate of Cleaved Caspase-3Strongly UpregulatedNo Change
Cyclin B1 G2/M TransitionDownregulatedNo Change

Interpretation: The Western blot results provide a clear molecular picture that corroborates the functional data. In p53 wild-type HCT-116 cells, Compound X treatment leads to:

  • Activation of the p53 pathway: Increased expression of p53 and its downstream target, the CDK inhibitor p21.

  • Induction of Apoptosis: An increased Bax/Bcl-2 ratio, leading to the cleavage (activation) of Caspase-3 and subsequent cleavage of its substrate, PARP.[1][11][12]

  • G2/M Arrest: A marked downregulation of Cyclin B1, a key protein required for entry into mitosis.

In contrast, none of these molecular changes were observed in the p53-mutant HT-29 cells, confirming that the anti-tumor activity of Compound X is mediated through a p53-dependent signaling cascade.

Proposed Signaling Pathway for Compound X

G cluster_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis compound Compound X stress Cellular Stress / DNA Damage compound->stress p53 p53 Activation stress->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 represses cyclinB1 Cyclin B1 Downregulation p21->cyclinB1 inhibits progression arrest G2/M Arrest cyclinB1->arrest caspase3 Cleaved Caspase-3 bax->caspase3 bcl2->caspase3 inhibits parp Cleaved PARP caspase3->parp apoptosis_node Apoptosis parp->apoptosis_node

Caption: Proposed p53-dependent mechanism of Compound X.

Protocol: Western Blot Analysis

This is a generalized protocol for Western blotting to detect apoptosis and cell cycle markers.[1][13]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS-T) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, p21, Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, Cyclin B1, and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This comparative guide demonstrates that 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (Compound X) is a novel synthetic compound with potent and selective anti-cancer activity. Its efficacy is significantly higher in cancer cell lines harboring wild-type p53, including models of breast, colon, and lung cancer. Mechanistically, Compound X functions by activating the p53 pathway, leading to a robust induction of G2/M cell cycle arrest and apoptosis. The pronounced selectivity for cancer cells over non-tumorigenic cells underscores its potential as a promising candidate for further preclinical development.

Future studies should aim to validate these in vitro findings in in vivo xenograft models using sensitive and resistant cell lines. Elucidating the direct molecular target of Compound X through techniques such as thermal shift assays or affinity chromatography will be crucial for its optimization as a targeted therapeutic agent.

References

  • Arpiainen, S., et al. (2011). Characterization of human breast cancer cell lines for the studies on p53 in chemical carcinogenesis. Toxicology in Vitro, 25(5), 1007-17. Available from: [Link]

  • Flow Cytometry Facility, University of North Carolina. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Minna, J. D., et al. (2010). Lung Cancer Cell Lines as Tools for Biomedical Discovery and Research. Journal of the National Cancer Institute, 102(5), 277–293. Available from: [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Park, J. G., et al. (1987). Characteristics of cell lines established from human colorectal carcinoma. Cancer Research, 47(24 Pt 1), 6710-8. Available from: [Link]

  • Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Park, J. G., et al. (1987). Characteristics of cell lines established from human colorectal carcinoma. ResearchGate. Available from: [Link]

  • Ubigene. (2025). Discovering Common Cell Models Used in Lung Cancer Research!. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available from: [Link]

  • Neve, R. M., et al. (2006). A collection of breast cancer cell lines for the study of functionally distinct cancer subtypes. Cancer cell, 10(6), 515–527. Available from: [Link]

  • Park, J. G., et al. (1987). Characteristics of cell lines established from human colorectal carcinoma. PubMed. Available from: [Link]

  • Gazdar, A. F., et al. (2010). Lung cancer cell lines: useless artifacts or invaluable tools for medical science?. Lung Cancer, 68(3), 309–318. Available from: [Link]

  • Bertheau, P., et al. (2009). p53 Mutation in Inflammatory Breast Cancer Cell Lines. Cancer Research, 69(24 Supplement), 3161. Available from: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Panel of breast cancer cell lines. Retrieved from [Link]

  • Samraj, A. K., & Sohn, D. H. (2017). Determination of Caspase Activation by Western Blot. Methods in molecular biology, 1657, 11–18. Available from: [Link]

  • Troester, M. A., et al. (2009). Gene expression patterns associated with p53 status in breast cancer. BMC cancer, 9, 323. Available from: [Link]

  • Horst, D., et al. (2015). Establishment and characterization of cell lines from chromosomal instable colorectal cancer. World journal of gastroenterology, 21(1), 140–153. Available from: [Link]

  • Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 288. Available from: [Link]

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Validation

Benchmarking 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic Acid: A Comparative Guide for a Novel Putative TAK1 Inhibitor

This guide provides a comprehensive framework for benchmarking the novel compound 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid against known inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). As a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid against known inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). As a central signaling node in inflammatory and immune responses, TAK1 presents a compelling therapeutic target for a range of diseases, including inflammatory conditions and cancer.[1][2] This document outlines the rationale for targeting TAK1, introduces established inhibitors for comparative analysis, and provides detailed experimental protocols for a robust head-to-head evaluation.

The Rationale for Targeting TAK1

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of signals from proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1β (IL-1β).[3][4] Upon activation, TAK1 initiates downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38.[3][5] These pathways are fundamental in the transcriptional regulation of genes involved in inflammation, immunity, cell survival, and apoptosis.[2][6] Dysregulation of TAK1 signaling is implicated in the pathogenesis of various diseases, making it an attractive target for therapeutic intervention.[1][3]

TAK1_Signaling_Pathway TNFa TNFα / IL-1β TNFR TNFR / IL-1R TNFa->TNFR binds TAK1_complex TAK1-TABs Complex TNFR->TAK1_complex activates IKK IKK Complex TAK1_complex->IKK phosphorylates MAPKK MKKs (e.g., MKK3/4/6) TAK1_complex->MAPKK phosphorylates NFkB NF-κB Activation IKK->NFkB Gene_Expression Inflammatory & Survival Gene Expression NFkB->Gene_Expression p38_JNK p38 / JNK Activation MAPKK->p38_JNK p38_JNK->Gene_Expression Inhibitor 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (Putative Inhibitor) Inhibitor->TAK1_complex inhibits

Caption: TAK1 Signaling Pathway and Point of Inhibition.

Comparator Compounds: Established TAK1 Inhibitors

A thorough benchmarking study requires comparison against well-characterized inhibitors. The following compounds are recommended as benchmarks due to their established potency and selectivity for TAK1.

CompoundType of InhibitionKey Characteristics
Takinib ATP-competitive, non-covalentPotent and selective, targeting both autophosphorylated and non-phosphorylated TAK1.[7][8]
5(Z)-7-Oxozeaenol CovalentA natural product that forms a covalent bond with a cysteine residue in the ATP-binding site of TAK1.[2][9]
HS-276 ATP-competitive, non-covalentA highly selective and orally bioavailable TAK1 inhibitor.[10][11]
NG25 Type II Inhibitor (DFG-out)A potent dual inhibitor of TAK1 and MAP4K2.[12]

Experimental Protocols for Comparative Analysis

To objectively assess the inhibitory potential of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, a multi-faceted approach involving biochemical and cell-based assays is recommended.

Biochemical Kinase Assay: Direct Measurement of TAK1 Inhibition

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of TAK1.

Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction.[13][14] A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT.[13] Prepare serial dilutions of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid and the known inhibitors.

  • Kinase Reaction: In a 96-well plate, add the recombinant TAK1-TAB1 enzyme, the substrate (e.g., Myelin Basic Protein), and the test compounds at various concentrations.[15]

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: Assessing Inhibition of Downstream Signaling

This assay evaluates the compound's ability to inhibit TAK1 signaling within a cellular context.

Principle: Upon stimulation with TNFα or IL-1β, activated TAK1 phosphorylates downstream targets like IKK and p38. The inhibitory effect of the compound can be quantified by measuring the levels of these phosphorylated proteins using methods like Western blotting or ELISA.[8]

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., THP-1 macrophages or HeLa cells) to an appropriate confluence.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid or known inhibitors for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory cytokine like TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IKK, total IKK, phospho-p38, and total p38. Use a loading control like GAPDH or β-actin.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay b_start Prepare Reagents b_reaction Kinase Reaction b_start->b_reaction b_detect ADP Detection b_reaction->b_detect b_read Measure Luminescence b_detect->b_read b_analyze Calculate IC50 b_read->b_analyze end_biochem Biochemical Potency b_analyze->end_biochem c_start Culture & Treat Cells c_stimulate Stimulate with Cytokine c_start->c_stimulate c_lyse Cell Lysis c_stimulate->c_lyse c_wb Western Blot c_lyse->c_wb c_analyze Quantify Phosphorylation c_wb->c_analyze end_cell Cellular Efficacy c_analyze->end_cell start Start Benchmarking start->b_start start->c_start

Caption: Experimental Workflow for Benchmarking.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Activity Against TAK1

CompoundBiochemical IC50 (nM)Cellular IC50 (nM) - p-IKK InhibitionCellular IC50 (nM) - p-p38 Inhibition
5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid Experimental ValueExperimental ValueExperimental Value
Takinib Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
5(Z)-7-Oxozeaenol Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
HS-276 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
NG25 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Interpretation of Results:

A potent and selective inhibitor is expected to exhibit a low IC50 value in the biochemical assay. Furthermore, a strong correlation between the biochemical and cellular IC50 values would suggest good cell permeability and engagement of the target in a cellular environment. Discrepancies between these values may indicate issues with cell permeability, off-target effects, or compound stability.

Conclusion

This guide provides a robust framework for the initial characterization and benchmarking of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid as a putative TAK1 inhibitor. By employing the described biochemical and cell-based assays and comparing the results with established inhibitors, researchers can gain valuable insights into the potency, selectivity, and cellular efficacy of this novel compound. These findings will be crucial for guiding further drug development efforts targeting the TAK1 signaling pathway.

References

  • Frontiers in Immunology. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. [Link]

  • PubMed. (2018). TAK1 selective inhibition: state of the art and future opportunities. [Link]

  • Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. [Link]

  • ResearchGate. Overview of the TAK1 signaling pathway. [Link]

  • JCI Insight. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. [Link]

  • PubMed Central. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. [Link]

  • Taylor & Francis Online. (2017). S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. [Link]

  • PubMed Central. (2024). TAK1 in Vascular Signaling: “Friend or Foe”?. [Link]

  • ACS Publications. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). [Link]

  • Royal Society of Chemistry. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. [Link]

  • BPS Bioscience. TAK1-TAB1 Kinase Assay Kit. [Link]

  • Reaction Biology. TAK1 Kinase Assay Service. [Link]

  • ScienceDirect. (2016). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. [Link]

  • PubMed Central. (2016). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. [Link]

  • National Institutes of Health. (2019). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. [Link]

  • National Institutes of Health. (2016). Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX). [Link]

  • National Institutes of Health. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. [Link]

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Comparative

Independent Verification of the Biological Effects of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic Acid: A Comparative Analysis Framework

Introduction The rigorous, independent verification of a novel compound's biological activity is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive framework for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rigorous, independent verification of a novel compound's biological activity is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust series of experiments to characterize the biological effects of the novel compound, 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid. Due to the current absence of this specific molecule in publicly accessible scientific literature, this document outlines a de novo strategy for its initial characterization and comparison against relevant, established chemical probes.

The proposed experimental plan is built on a foundation of scientific integrity, ensuring that each step is self-validating and grounded in established methodologies. We will explore a hypothetical scenario where initial screening suggests potential activity related to cellular proliferation and kinase signaling, a common starting point for many small molecule discovery campaigns. This guide will therefore focus on comparing 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid with well-characterized inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

Part 1: Foundational Characterization and Hypothesis Generation

Before embarking on a direct comparison, the intrinsic properties of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid must be established. This initial phase ensures data quality and informs the selection of appropriate comparative compounds.

Physicochemical Profiling

A foundational understanding of a compound's solubility, stability, and purity is non-negotiable for reproducible biological data.

Experimental Protocol: Aqueous Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The concentration at which precipitation is observed is the kinetic solubility limit.

  • Rationale: This assay mimics the conditions a compound will face when introduced to aqueous biological media. Poor solubility can lead to false negatives or artifactual results in cell-based assays.

Initial Cellular Viability Screen

The first biological assessment should be a broad screen to determine the compound's effect on cell viability and to establish a working concentration range.

Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (e.g., from 1 nM to 100 µM) for 72 hours.

  • Lysis and Luminescence Reading: Add the lytic reagent, which contains luciferase and its substrate, to the wells. This reagent lyses the cells and catalyzes a reaction that produces a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. The data is then normalized to vehicle-treated controls to determine the half-maximal inhibitory concentration (IC50).

  • Rationale: ATP levels are a direct indicator of metabolically active, viable cells. This assay is highly sensitive and provides a robust measure of cytotoxicity or anti-proliferative effects.

Part 2: Comparative Analysis with Established Inhibitors

Based on a hypothetical outcome from the initial screen suggesting anti-proliferative activity, we will proceed to compare 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid with known inhibitors of the PI3K/Akt/mTOR pathway. For this guide, we will select GDC-0941 (Pictilisib) , a potent pan-PI3K inhibitor, and Rapamycin , an mTORC1 inhibitor, as our comparators.

Comparative Anti-Proliferative Profiling

A direct head-to-head comparison of the anti-proliferative effects is the first step in understanding the relative potency of the novel compound.

Table 1: Hypothetical Comparative IC50 Values (µM) Across Cancer Cell Lines

Cell Line5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acidGDC-0941 (Pictilisib)Rapamycin
MCF-7 (PIK3CA mutant)Data to be generated0.050.01
A549 (KRAS mutant)Data to be generated1.50.5
HCT116 (PIK3CA mutant)Data to be generated0.10.02

This table will be populated with the experimentally determined IC50 values from the ATP-based viability assay described in section 1.2, performed in parallel for all three compounds.

Target Engagement and Pathway Modulation

To move beyond phenotypic effects and investigate the mechanism of action, we must assess whether our test compound modulates the intended signaling pathway.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

  • Cell Treatment: Seed MCF-7 cells and treat them with the IC50 concentration of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, GDC-0941, and Rapamycin for 2 hours. Include a DMSO vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key phosphorylated and total proteins in the pathway (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, and a loading control like β-actin).

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Rationale: This experiment directly measures the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway. A reduction in the phosphorylation of Akt and S6K would provide strong evidence that the novel compound engages this pathway, similar to the positive controls.

Diagram 1: PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Thr308 mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Ser473 S6K S6K mTORC1->S6K CellGrowth Cell Growth & Survival S6K->CellGrowth GDC0941 GDC-0941 (Pictilisib) GDC0941->PI3K Rapamycin Rapamycin Rapamycin->mTORC1 TestCompound 5-Fluoro-3-(3-fluoro-4-methylphenyl) benzoic acid TestCompound->PI3K ? TestCompound->mTORC1 ?

Caption: PI3K/Akt/mTOR pathway with potential points of inhibition.

Part 3: Workflow for Independent Verification

The following diagram illustrates a logical workflow for the comprehensive and independent verification of a novel compound's biological activity, from initial characterization to mechanistic studies.

Diagram 2: Experimental Workflow for Compound Verification

Verification_Workflow Start Novel Compound: 5-Fluoro-3-(3-fluoro-4-methylphenyl) benzoic acid QC Physicochemical QC (Purity, Solubility, Stability) Start->QC Screen Broad Phenotypic Screen (e.g., Cell Viability Assay) QC->Screen Hit Hit Identification (IC50 < Threshold) Screen->Hit Activity Observed NoHit No Activity Screen->NoHit No Significant Activity Hypothesis Hypothesis Generation (e.g., Pathway Involvement) Hit->Hypothesis Comparison Select Comparators (e.g., GDC-0941, Rapamycin) Hypothesis->Comparison Mechanism Mechanistic Studies (e.g., Western Blot, Target Engagement) Comparison->Mechanism Conclusion Comparative Efficacy & Mechanism of Action Mechanism->Conclusion

Caption: Step-by-step workflow for novel compound verification.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial independent verification of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid's biological effects. By first establishing its fundamental properties and then performing a direct, multi-faceted comparison with well-characterized inhibitors, researchers can confidently ascertain its potency and potential mechanism of action. The outlined protocols for cell viability and western blotting serve as a critical starting point.

Should the results from these experiments indicate that 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid indeed modulates the PI3K/Akt/mTOR pathway, further investigations would be warranted. These could include direct enzymatic assays to determine its inhibitory constant (Ki) against PI3K isoforms, broader kinase profiling to assess its selectivity, and in vivo studies in relevant xenograft models to evaluate its efficacy and therapeutic potential. This structured, iterative approach ensures that the characterization of novel chemical entities is both thorough and resource-efficient, ultimately accelerating the path from discovery to potential clinical application.

References

Due to the novel and uncharacterized nature of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, direct references for this specific compound are not available. The references below pertain to the methodologies and comparative compounds discussed in this guide.

  • Western Blotting Principles and Methods. Bio-Rad Laboratories. [Link]

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